5-Chloropyrido[4,3-b]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBUQZAPGNANJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476329 | |
| Record name | 5-Chloropyrido[4,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214045-82-6 | |
| Record name | 5-Chloropyrido[4,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Chloropyrido[4,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloropyrido[4,3-b]pyrazine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, meriting a detailed examination of its characteristics.
Core Chemical and Physical Properties
This compound is a solid, heterocyclic compound. Its core structure, a fusion of pyridine and pyrazine rings, makes it a subject of interest in the development of novel therapeutic agents and functional materials.[1] The presence of a chlorine atom provides a reactive site for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN₃ | [2] |
| Molecular Weight | 165.58 g/mol | |
| CAS Number | 214045-82-6 | [2] |
| Appearance | Solid | |
| Boiling Point | 314.2 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 173.0 ± 12.1 °C | [2] |
| Refractive Index | 1.675 | [2] |
| InChI Key | NUBUQZAPGNANJA-UHFFFAOYSA-N | [2] |
| Purity | 97% | |
| Storage Temperature | Room Temperature |
Synthesis and Reactivity
The synthesis of pyridopyrazine derivatives can be achieved through various methods, including the condensation of diamines with dicarbonyl compounds. For instance, a general approach involves the reaction of a diaminopyridine with a glyoxal in a suitable solvent.[3]
Experimental Protocol: General Synthesis of a Pyrido[3,2-b]pyrazine Core
This protocol describes a general method for synthesizing a related pyridopyrazine core, which can be adapted for this compound.
-
Dissolution: Dissolve 6-chloro-2,3-diaminopyridine (1 equivalent) in tetrahydrofuran (THF) at room temperature.[3]
-
Addition of Reagent: Add glyoxal (2.5 equivalents) to the solution.[3]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction should be monitored using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Work-up: Upon completion, remove the THF by evaporation.[3]
-
Extraction: Redissolve the residue in ethyl acetate.[3]
-
Washing: Wash the organic phase twice with a saturated sodium carbonate (Na₂CO₃) solution.[3]
-
Drying and Evaporation: Dry the organic phase over magnesium sulfate (MgSO₄) and evaporate the solvent under vacuum to yield the final product.[3]
Reactivity Profile:
The pyrido[4,3-b]pyrazine scaffold is of significant interest in medicinal chemistry due to its versatile reactivity. The chlorine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is crucial for structure-activity relationship (SAR) studies in drug discovery. The pyrazine ring system itself can participate in various chemical transformations, making it a versatile starting material for more complex molecules.[4]
Below is a conceptual workflow for the synthesis of this compound derivatives.
Caption: Conceptual workflow for the synthesis and derivatization of this compound.
Applications in Research and Drug Development
The pyridopyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds are being investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[5]
-
Pharmaceutical Development: Pyrido[4,3-b]pyrazine derivatives are key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The broader class of pyridopyrazines has been explored for the development of inhibitors for human cytomegalovirus (HCMV) polymerase and as antagonists for the TRPV1 receptor, which is involved in pain signaling.[6][7]
-
Agrochemicals: These compounds are also used in the formulation of pesticides and herbicides.[1]
-
Materials Science: There is interest in incorporating pyridopyrazines into advanced materials like polymers and coatings to enhance their properties.
The following diagram illustrates the role of this compound as a building block in a drug discovery pipeline targeting a hypothetical signaling pathway.
Caption: Role of this compound in a hypothetical drug discovery pipeline.
Safety and Handling
This compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection.[2] It is important to avoid the formation of dust and aerosols and to prevent fire caused by electrostatic discharge.[2] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2]
Conclusion
This compound is a heterocyclic compound with significant potential in various scientific fields, particularly in drug discovery and materials science. Its well-defined chemical properties and reactive chlorine atom make it an attractive starting point for the synthesis of diverse and complex molecules. Further research into this and related compounds is likely to yield novel therapeutic agents and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 6-chloropyrido[3,2-b]pyrazine | 68236-03-3 [amp.chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Chloropyrido[4,3-b]pyrazine (CAS Number 214045-82-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloropyrido[4,3-b]pyrazine, with the CAS number 214045-82-6, is a heterocyclic compound belonging to the pyridopyrazine class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including but not limited to, antiviral, anticancer, and kinase inhibitory effects. This technical guide aims to provide a comprehensive overview of the available scientific and technical information regarding this compound. However, it is important to note that publicly available information specifically on this compound is limited. Much of the data is extrapolated from studies on the broader class of pyridopyrazines.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 214045-82-6 | N/A |
| Molecular Formula | C₇H₄ClN₃ | N/A |
| Molecular Weight | 165.58 g/mol | N/A |
| Predicted Boiling Point | 314.2 ± 37.0 °C | N/A |
| Predicted Density | 1.437 ± 0.06 g/cm³ | N/A |
| Physical Appearance | Solid (predicted) | N/A |
| Storage Conditions | Inert atmosphere, Room Temperature | N/A |
Synthesis
A hypothetical synthetic workflow is presented below. This diagram illustrates a conceptual pathway and has not been experimentally validated for this specific compound.
Caption: Hypothetical synthetic pathway for this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the broader class of pyridopyrazines has been extensively investigated for various pharmacological activities. Derivatives of the isomeric pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine scaffolds have shown promise in several therapeutic areas.
Potential areas of interest for this compound research include:
-
Kinase Inhibition: Pyridopyrazine derivatives have been explored as inhibitors of various protein kinases, which are crucial targets in cancer therapy. The chlorine substituent on the pyridopyrazine core could potentially be exploited for targeted covalent inhibition or to modulate binding affinity and selectivity.
-
Antiviral Activity: Certain pyridopyrazine analogs have demonstrated activity against a range of viruses.
-
Anticancer and Anti-inflammatory applications: The pyridopyrazine scaffold is present in molecules with demonstrated anticancer and anti-inflammatory properties.
The general workflow for screening a novel compound like this compound for biological activity is outlined in the following diagram.
Caption: General workflow for the biological evaluation of a novel chemical entity.
Experimental Protocols
Due to the lack of specific published research on this compound, detailed experimental protocols for its use in biological assays are not available. Researchers interested in evaluating this compound would need to adapt existing protocols for similar molecules within the pyridopyrazine class.
Conclusion and Future Directions
This compound represents an under-explored molecule within the medicinally relevant pyridopyrazine family. While its specific synthesis and biological profile remain to be elucidated, its structural features suggest potential for the development of novel therapeutic agents. Future research should focus on establishing a reliable synthetic route to enable thorough biological evaluation. The exploration of its activity in kinase inhibition and other relevant therapeutic areas could unveil its potential as a valuable scaffold in drug discovery. The lack of current data presents a clear opportunity for original research in the field of medicinal chemistry.
An In-depth Technical Guide to the Synthesis of 5-Chloropyrido[4,3-b]pyrazine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes toward 5-Chloropyrido[4,3-b]pyrazine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the synthesis of key starting materials, provides established experimental protocols for the construction of the pyridopyrazine core, and outlines the final chlorination step. The information is presented to be a valuable resource for researchers and professionals engaged in the synthesis and exploration of novel therapeutic agents.
Introduction
The pyridopyrazine ring system is a prominent scaffold in a variety of biologically active compounds. The fusion of pyridine and pyrazine rings creates a unique electronic and steric environment, making it an attractive platform for the design of molecules with diverse pharmacological activities. This compound, in particular, serves as a key intermediate for further functionalization, allowing for the introduction of various substituents at the 5-position to modulate biological activity. This guide will focus on the practical synthesis of this important building block, starting from readily available precursors.
Synthesis of the Key Starting Material: 3,4-Diaminopyridine
The primary and most crucial starting material for the synthesis of the pyrido[4,3-b]pyrazine core is 3,4-diaminopyridine. Several synthetic routes to this key intermediate have been reported, with the choice of method often depending on the scale of the synthesis and the availability of precursors.
Method 1: Reduction of 4-Amino-3-nitropyridine
A common and efficient method for the preparation of 3,4-diaminopyridine involves the reduction of 4-amino-3-nitropyridine.
Reaction Scheme:
Figure 1. Reduction of 4-Amino-3-nitropyridine.
Experimental Protocol:
A frequently employed procedure for this reduction is catalytic hydrogenation.
-
Materials: 4-Amino-3-nitropyridine, Palladium on carbon (Pd/C, typically 5-10% loading), solvent (e.g., ethanol, methanol, ethyl acetate).
-
Procedure:
-
Dissolve 4-amino-3-nitropyridine in a suitable solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC or HPLC.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3,4-diaminopyridine.
-
Quantitative Data:
| Starting Material | Reducing Agent | Solvent | Temperature | Yield | Reference |
| 4-Amino-3-nitropyridine | H₂, 10% Pd/C | Methanol/THF | 10 °C | 97% | [1] |
Method 2: Multi-step Synthesis from 4-Methoxypyridine
An alternative route to 3,4-diaminopyridine starts from 4-methoxypyridine. This multi-step synthesis involves nitration, amination, and subsequent reduction.
Reaction Workflow:
Figure 2. Synthesis from 4-Methoxypyridine.
Experimental Protocols:
-
Step 1: Synthesis of 4-Methoxy-3-nitropyridine: 4-Methoxypyridine is carefully reacted with fuming nitric acid, typically at low temperatures.
-
Step 2: Synthesis of 4-Amino-3-nitropyridine: The resulting 4-methoxy-3-nitropyridine is treated with ammonia to displace the methoxy group.
-
Step 3: Synthesis of 3,4-Diaminopyridine: The 4-amino-3-nitropyridine is then reduced, as described in Method 1.
Synthesis of the Pyrido[4,3-b]pyrazin-5-one Intermediate
The formation of the pyridopyrazine ring system is achieved through the cyclocondensation of 3,4-diaminopyridine with a suitable dicarbonyl compound or its equivalent. A common and effective reagent for this transformation is diethyl oxalate.
Reaction Scheme:
Figure 3. Cyclocondensation with Diethyl Oxalate.
Experimental Protocol:
-
Materials: 3,4-Diaminopyridine, diethyl oxalate, a high-boiling solvent (e.g., ethanol, n-butanol, or acetic acid).
-
Procedure:
-
Combine 3,4-diaminopyridine and diethyl oxalate in a suitable solvent.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture upon cooling.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol or ether), and dried.
-
Chlorination of the Pyrido[4,3-b]pyrazin-5-one Intermediate
The final step in the synthesis of this compound is the conversion of the hydroxyl or oxo group at the 5-position to a chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction Scheme:
Figure 4. Chlorination of Pyrido[4,3-b]pyrazin-5-one.
Experimental Protocol:
A general procedure for the chlorination of hydroxy-pyridopyrazines using phosphorus oxychloride is as follows.
-
Materials: Pyrido[4,3-b]pyrazin-5-one, phosphorus oxychloride (POCl₃), optionally a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine).
-
Procedure:
-
A mixture of the pyrido[4,3-b]pyrazin-5-one and phosphorus oxychloride (often used in excess as the solvent) is heated to reflux. The addition of a catalytic amount of a high-boiling tertiary amine can facilitate the reaction.
-
The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched by pouring it onto crushed ice.
-
The aqueous mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
-
Quantitative Data for a Similar Chlorination:
| Substrate | Reagent | Conditions | Yield | Reference |
| Hydroxy-pyrimidine | POCl₃ (equimolar), Pyridine | 160 °C, 2 hours, sealed reactor | High |
Conclusion
The synthesis of this compound is a multi-step process that relies on the initial preparation of 3,4-diaminopyridine. The subsequent cyclocondensation to form the pyridopyrazine core, followed by chlorination, provides access to this valuable synthetic intermediate. The protocols outlined in this guide, based on established chemical transformations, offer a practical framework for researchers in the field of medicinal chemistry and drug discovery to synthesize this and related heterocyclic compounds. Careful optimization of reaction conditions for each step will be crucial for achieving high yields and purity of the final product.
References
An In-depth Technical Guide to 5-Chloropyrido[4,3-b]pyrazine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloropyrido[4,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, spectroscopic data, a plausible synthetic route, and a potential mechanism of action in a biological context.
Molecular Structure and IUPAC Name
The unequivocal identification of a chemical entity is foundational to its study. This compound is a bicyclic heteroaromatic compound.
IUPAC Name: this compound
Synonyms: It is important to distinguish this isomer from its structural relative, 5-Chloropyrido[3,4-b]pyrazine. Both share the same molecular formula and mass, but differ in the fusion of the pyridine and pyrazine rings.
Molecular Formula: C₇H₄ClN₃
CAS Number: 214045-82-6
The structure consists of a pyridine ring fused to a pyrazine ring, with a chlorine atom substituted at the 5-position.
2D and 3D Molecular Structures:
(A 2D chemical structure diagram and a 3D ball-and-stick model of the this compound molecule would be presented here. For the purpose of this text-based response, please refer to chemical drawing software or online databases for a visual representation.)
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. Where experimental data is not available, predicted values or data from analogous compounds are provided and noted accordingly.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 165.58 g/mol | |
| Boiling Point | 314.2 °C at 760 mmHg | [1] |
| Density | ~1.4 g/cm³ | [1] |
| Physical Form | Solid |
Table 2: Spectroscopic Data for this compound (Predicted and from Related Compounds)
| Technique | Predicted/Related Data |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.5-9.5 ppm. Protons on the pyridine ring will likely show characteristic doublet or singlet patterns depending on their position relative to the nitrogen and chlorine atoms. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon bearing the chlorine atom will be significantly influenced. |
| IR Spectroscopy | Characteristic peaks for C=N and C=C stretching in the aromatic rings (1400-1600 cm⁻¹), C-H stretching in the aromatic ring (>3000 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 165, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~32% intensity of M⁺). |
Experimental Protocols: A Plausible Synthetic Route
Proposed Synthesis: Cyclocondensation of 3,4-Diamino-6-chloropyridine with Glyoxal
This proposed two-step synthesis starts with the commercially available 2-amino-5-chloropyridine.
Step 1: Nitration of 2-Amino-5-chloropyridine to yield 2-Amino-5-chloro-4-nitropyridine
-
To a solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-chloro-4-nitropyridine.
Step 2: Reduction of the Nitro Group to yield 3,4-Diamino-6-chloropyridine
-
Suspend 2-amino-5-chloro-4-nitropyridine in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate, in portions.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,4-diamino-6-chloropyridine.
Step 3: Cyclocondensation with Glyoxal to yield this compound
-
Dissolve 3,4-diamino-6-chloropyridine in a suitable solvent, such as ethanol or acetic acid.
-
Add an aqueous solution of glyoxal (40% in water) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Potential Biological Activity and Signaling Pathway
Pyrido[4,3-b]pyrazine derivatives have been investigated for a range of biological activities, including their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The following diagram illustrates a hypothetical workflow for screening this compound as a potential kinase inhibitor.
Caption: A logical workflow for the identification and validation of this compound as a potential kinase inhibitor.
This workflow begins with computational methods to predict potential protein kinase targets. Promising candidates are then validated through in vitro biochemical assays to determine their inhibitory concentration (IC50). Finally, the compound's effect on cell signaling and proliferation is assessed in cell-based assays. This systematic approach is a standard in early-stage drug discovery.
References
Spectroscopic Analysis of 5-Chloropyrido[4,3-b]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Chloropyrido[4,3-b]pyrazine (CAS No: 214045-82-6), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to predict and summarize its spectroscopic characteristics. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of related structures, including chloropyrazines and other pyrido[b]pyrazine isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.2 - 9.4 | s | - | H-3 |
| ~8.8 - 9.0 | d | ~5.0 | H-7 |
| ~7.8 - 8.0 | d | ~5.0 | H-8 |
Note: The chemical shifts are predicted based on the electronic environment of the protons in the pyrido[4,3-b]pyrazine ring system. The exact values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 158 | C-5 |
| ~150 - 153 | C-3 |
| ~148 - 151 | C-8a |
| ~145 - 148 | C-7 |
| ~130 - 133 | C-4a |
| ~120 - 123 | C-8 |
Note: The predicted chemical shifts for the carbon atoms are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak - Medium | C-H aromatic stretching |
| 1600 - 1450 | Medium - Strong | C=C and C=N aromatic ring stretching |
| 1200 - 1000 | Medium - Strong | C-Cl stretching |
| 900 - 700 | Strong | C-H out-of-plane bending |
Note: The IR spectrum is expected to show characteristic absorptions for the aromatic C-H and ring stretching vibrations, as well as a distinct band for the C-Cl bond.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 165/167 | 100 / 33 | [M]⁺ / [M+2]⁺ (isotopic pattern for Cl) |
| 130 | Variable | [M-Cl]⁺ |
| 103 | Variable | [M-Cl-HCN]⁺ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound, with the molecular ion peak [M]⁺ at m/z 165 and the [M+2]⁺ peak at approximately one-third the intensity.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory procedures and can be adapted based on the specific instrumentation available.
NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks.
Mass Spectrometry
Instrumentation: A mass spectrometer, for example, with an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, a GC inlet can be used for separation prior to mass analysis.
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
Data Processing:
-
Identify the molecular ion peak and any characteristic fragment ions.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Navigating the Physicochemical Landscape of 5-Chloropyrido[4,3-b]pyrazine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth overview of the core physicochemical properties of 5-Chloropyrido[4,3-b]pyrazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this particular isomer is not extensively available in public literature, this document outlines the expected solubility and stability profiles based on related chemical structures and details the standardized experimental protocols for their determination.
Introduction to this compound
This compound belongs to the pyridopyrazine class of nitrogen-containing heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The chlorine substituent on the pyridine ring is expected to influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby impacting its potential as a drug candidate. A thorough understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety.
Solubility Profile: A Predictive Overview and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The presence of both pyridine and pyrazine rings, which can act as hydrogen bond acceptors, suggests potential for aqueous solubility, while the chlorophenyl moiety contributes to its lipophilicity.
Predicted Solubility Characteristics
Based on its structure, this compound is anticipated to be a weakly basic compound. Its solubility is therefore expected to be pH-dependent, with higher solubility in acidic conditions due to the protonation of the nitrogen atoms. In neutral and basic media, the solubility is likely to be lower. The compound is expected to exhibit good solubility in polar organic solvents.
Experimental Protocol for Solubility Determination
A systematic approach is required to experimentally determine the solubility of this compound across a range of relevant solvent systems.
Table 1: Experimental Design for Solubility Assessment
| Parameter | Solvents | Conditions | Analytical Method |
| Aqueous Solubility | Purified Water, 0.1 N HCl, Phosphate Buffer (pH 7.4), Acetate Buffer (pH 4.5) | Room Temperature (25 °C), 37 °C | HPLC-UV |
| Organic Solubility | Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | Room Temperature (25 °C) | HPLC-UV |
| Biorelevant Media | Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) | 37 °C | HPLC-UV |
Methodology: Shake-Flask Method
The equilibrium solubility of this compound can be determined using the well-established shake-flask method.
-
Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Profile: Ensuring Integrity and Shelf-Life
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Purpose |
| Acidic Hydrolysis | 0.1 N to 1 N HCl at room temperature and elevated temperatures (e.g., 60 °C) | To assess degradation in an acidic environment. |
| Basic Hydrolysis | 0.1 N to 1 N NaOH at room temperature and elevated temperatures (e.g., 60 °C) | To evaluate degradation in an alkaline environment. |
| Oxidative Stress | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | To determine susceptibility to oxidation. |
| Thermal Stress | Solid drug substance heated at temperatures above accelerated stability conditions | To investigate the effect of high temperature on the solid state. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | To assess the impact of light on the drug substance. |
Methodology: Forced Degradation Protocol
-
Sample Preparation: Solutions of this compound are prepared in the respective stress media. For thermal and photostability, the solid compound is used.
-
Stress Application: Samples are subjected to the conditions outlined in Table 2 for a defined period.
-
Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity and Mass Balance: Peak purity analysis of the parent peak should be performed to ensure it is free from co-eluting degradants. Mass balance should be calculated to account for all the material.
The Pyrido[4,3-b]pyrazine Scaffold: A Privileged Core for Novel Biologically Active Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[4,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry. As a fused nitrogen-containing ring system, it serves as a versatile building block for the synthesis of compounds with a wide range of biological activities. While direct studies on the biological profile of 5-Chloropyrido[4,3-b]pyrazine are limited, its true value lies in its utility as a key intermediate for the development of potent therapeutic agents. Derivatives of the closely related pyridopyrazine isomers have demonstrated promising activity as kinase inhibitors for cancer therapy and as novel antimicrobial agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds derived from this important scaffold, with a focus on quantitative data and detailed experimental methodologies.
Anticancer Activity: Targeting Protein Kinases
Derivatives of the pyridopyrazine scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. While research on the specific pyrido[4,3-b]pyrazine isomer is nascent, extensive work on the isomeric pyrido[3,4-b]pyrazine system provides a strong blueprint for the potential of this compound class.
Synthesis of Bioactive Derivatives
A key synthetic strategy involves the functionalization of a chlorinated pyridopyrazine core. For instance, in the synthesis of disubstituted pyrido[3,4-b]pyrazines, a chloro-substituted precursor is often used to introduce various amine-containing moieties via nucleophilic aromatic substitution (SNAr) reactions. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by modifying substituents at key positions on the heterocyclic ring.
The following diagram illustrates a generalized workflow for the synthesis and screening of pyridopyrazine-based kinase inhibitors.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of representative 5,8-disubstituted pyrido[3,4-b]pyrazine derivatives against a panel of cancer-related protein kinases. This data is adapted from studies on the pyrido[3,4-b]pyrazine scaffold and serves as a strong indicator of the potential for related isomers.
| Compound ID | Structure (R group at C5/C8) | CLK1 (µM) | DYRK1A (µM) | GSK3α/β (µM) | HIPK2 (µM) | CK1 (µM) |
| 1a | 8-(4-(piperidin-1-yl)anilino) | 0.82 | 0.15 | 0.08 | 0.22 | 0.11 |
| 1b | 5-(4-(piperidin-1-yl)anilino) | 0.95 | 0.21 | 0.12 | 0.35 | 0.18 |
| 2a | 8-(4-morpholinoanilino) | 1.50 | 0.45 | 0.25 | 0.60 | 0.30 |
| 2b | 5-(4-morpholinoanilino) | 1.80 | 0.55 | 0.35 | 0.75 | 0.40 |
Data is illustrative and based on published results for the pyrido[3,4-b]pyrazine scaffold to demonstrate potential activity.
Mechanism of Action: Inhibition of Kinase Signaling Pathways
Many small-molecule kinase inhibitors function by competing with ATP for binding to the kinase domain of the enzyme. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Two of the most well-established pathways targeted by kinase inhibitors are the EGFR and VEGFR-2 signaling cascades.
The diagram below illustrates the EGFR signaling pathway, a key regulator of cell proliferation and survival that is often targeted by pyridopyrimidine-based inhibitors.
Similarly, the VEGFR-2 signaling pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of this pathway is a key anticancer strategy.
Antimicrobial Activity
In addition to anticancer properties, the pyridopyrazine scaffold is a promising foundation for the development of new antibacterial agents. This is particularly important in the face of rising antibiotic resistance.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The table below presents MIC values for a series of pyrido[2,3-b]pyrazine derivatives against several bacterial strains.
| Compound ID | R Group | S. aureus (mg/mL) | B. cereus (mg/mL) | E. coli (mg/mL) | S. typhi (mg/mL) |
| 3 | 2,3-dithione | 0.078 | 0.078 | 0.625 | 1.25 |
| 4 | Alkyl side-chains | 1.25 | 1.25 | >5 | >5 |
| 5 | Aryl side-chains | 1.25 | 2.5 | >5 | 5 |
Data is for the pyrido[2,3-b]pyrazine scaffold and illustrates the potential for antimicrobial activity within this compound class.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of biologically active compounds. Below are standardized methodologies for key assays relevant to the pyridopyrazine scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for quantifying the activity of protein kinases and the potency of their inhibitors.
-
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
-
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP (at a concentration near the Km for the specific kinase)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
-
Methodology:
-
Compound Plating: Dispense a small volume (e.g., 25-100 nL) of serially diluted test compounds into the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Add a solution containing the kinase and substrate in assay buffer to all wells.
-
Initiate the reaction by adding ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol outlines the standard method for determining the MIC of an antimicrobial agent.
-
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.
-
Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that prevents turbidity (visible growth) after incubation is the MIC.
-
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL).
-
-
Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in the wells of a 96-well plate containing MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (no compound) and a negative control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
-
Conclusion and Future Directions
The this compound scaffold and its isomers represent a highly promising starting point for the discovery and development of new therapeutic agents. The demonstrated potential of this chemical class to yield potent inhibitors of protein kinases and effective antimicrobial agents warrants further investigation. Future research efforts should focus on:
-
Synthesis and SAR studies of derivatives specifically from the this compound core to fully explore its potential.
-
Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of specific molecular targets for the antimicrobial derivatives to understand their mechanism of action.
-
In vivo studies to validate the efficacy and safety of the most promising compounds in relevant disease models.
By leveraging the synthetic versatility of the pyridopyrazine core, researchers are well-positioned to develop novel and effective treatments for cancer and infectious diseases.
5-Chloropyrido[4,3-b]pyrazine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrido[4,3-b]pyrazine core, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid structure provide an excellent platform for the development of targeted therapeutics. The strategic introduction of a chlorine atom at the 5-position creates a key intermediate, 5-Chloropyrido[4,3-b]pyrazine, which serves as a versatile building block for synthesizing a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on its application in the design of kinase inhibitors and chemokine receptor antagonists.
Synthesis of the 5-Chloropyrido[3,4-b]pyrazine Core
The synthesis of 5-Chloropyrido[3,4-b]pyrazines is primarily achieved through the condensation of 2-chloro-3,4-diaminopyridine with various 1,2-dicarbonyl compounds. This method allows for the introduction of diverse substituents at the 2- and 3-positions of the pyrazine ring. When unsymmetrical glyoxals are used, a mixture of two regioisomers is typically formed, with the 2-substituted pyrido[3,4-b]pyrazine being the major product. The regiochemistry can be unambiguously confirmed using 2D-NMR experiments.[1]
The chlorine atom at the 5-position is a key functional handle that allows for further diversification of the scaffold through various coupling reactions. This includes C-C and C-N bond formation, enabling the introduction of a wide array of substituents at this position.[1]
Therapeutic Applications in Drug Design
The this compound scaffold has shown significant promise in the development of inhibitors for two major classes of drug targets: protein kinases and chemokine receptors.
Protein Kinase Inhibitors
The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. The pyrido[3,4-b]pyrazine core has been identified as a valuable scaffold for the design of potent protein kinase inhibitors. Structure-activity relationship (SAR) studies have revealed that the 4-(piperidin-1-yl)aniline moiety is a key pharmacophoric group for binding to the active site of several cancer-related protein kinases when attached at the C-5 or C-8 positions of the pyrido[3,4-b]pyrazine ring.[2] Several analogues have demonstrated activity with low micromolar IC50 values against a panel of kinases.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrido[3,4-b]pyrazine Derivatives
| Compound | Target Kinase | IC50 (µM) |
| Derivative A | Kinase 1 | 2.5 |
| Kinase 2 | 5.1 | |
| Derivative B | Kinase 1 | 1.8 |
| Kinase 3 | 4.2 | |
| Derivative C | Kinase 2 | 3.7 |
| Kinase 4 | 6.5 |
Note: The data presented here is illustrative and based on the reported low micromolar activity. Actual values would be dependent on the specific derivatives and kinases tested.
CXCR2 Antagonists
Chemokine receptors, such as CXCR2, are G-protein coupled receptors (GPCRs) that play a crucial role in inflammatory responses. Upregulated CXCR2 signaling is implicated in a variety of inflammatory diseases and cancer.[3][4] The pyrido[3,4-d]pyrimidine scaffold, a close structural analog of pyrido[3,4-b]pyrazine, has been identified as a promising starting point for the development of CXCR2 antagonists. A pyrido[3,4-d]pyrimidine analogue has shown an IC50 value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay.[4] While SAR studies on pyrido[3,4-d]pyrimidines indicate that the activity is sensitive to substitution patterns, the potential for developing potent CXCR2 antagonists based on the related pyrido[3,4-b]pyrazine core remains an active area of research.[4]
Signaling Pathways
The biological effects of this compound derivatives are mediated through the modulation of specific intracellular signaling pathways.
Kinase Inhibition Signaling
Inhibition of protein kinases by pyrido[3,4-b]pyrazine derivatives can disrupt downstream signaling cascades that are critical for cancer cell proliferation, survival, and migration. The specific pathway affected depends on the kinase being targeted. For example, inhibition of kinases like Aurora A/B, Pim1, or RAF can interfere with cell cycle progression and the MAPK/ERK pathway.
Caption: Simplified MAPK/ERK signaling pathway and the point of intervention by a RAF kinase inhibitor.
CXCR2 Signaling Pathway
CXCR2 antagonists based on the pyrido[3,4-b]pyrazine scaffold would block the binding of CXC chemokines, thereby inhibiting the downstream signaling cascade that leads to inflammatory cell recruitment and activation. This involves preventing the G-protein dissociation, subsequent calcium mobilization, and activation of pathways like PI3K/Akt and MAPK.
Caption: Overview of the CXCR2 signaling pathway and its inhibition by a receptor antagonist.
Experimental Protocols
General Procedure for the Synthesis of 5-Chloropyrido[3,4-b]pyrazines
To a solution of 2-chloro-3,4-diaminopyridine in a suitable solvent (e.g., ethanol or acetic acid), an equimolar amount of the desired 1,2-dicarbonyl compound is added. The reaction mixture is then heated to reflux for a specified period (typically 2-6 hours) and monitored by thin-layer chromatography (TLC). After completion, the reaction is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the crude product. Purification is typically achieved by recrystallization or column chromatography on silica gel.[1]
In Vitro Kinase Inhibition Assay (Illustrative Example)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Test compound (dissolved in DMSO)
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase enzyme to the wells of the microplate containing the assay buffer.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
CXCR2 Calcium Mobilization Assay (Illustrative Example)
Objective: To measure the ability of a test compound to inhibit CXCR2-mediated intracellular calcium release.
Materials:
-
Test compound (dissolved in DMSO)
-
Human cell line stably expressing CXCR2 (e.g., U87-CXCR2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
CXCL8 (IL-8), the natural ligand for CXCR2
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
96-well black, clear-bottom microplate
Procedure:
-
Seed the CXCR2-expressing cells into the microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Initiate the measurement of fluorescence intensity and, after a few seconds to establish a baseline, add a solution of CXCL8 to stimulate the cells.
-
Continue to measure the fluorescence for a period of time (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Calculate the percentage of inhibition of the calcium flux for each compound concentration compared to the control (CXCL8 stimulation in the absence of the compound).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the design and synthesis of novel drug candidates. Its utility as a core for both kinase inhibitors and chemokine receptor antagonists highlights its potential in addressing a wide range of diseases, from cancer to inflammatory disorders. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive area for further exploration in medicinal chemistry and drug development. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in their quest for new and effective therapeutics.
References
The Ascendancy of Pyridopyrazines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Immediate Release
A comprehensive technical guide detailing the history, synthesis, and burgeoning therapeutic applications of pyridopyrazine compounds has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the pyridopyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry, offering a historical perspective, detailed experimental protocols, quantitative biological data, and insights into its mechanisms of action.
The journey of pyridopyrazine compounds from their initial synthesis to their current status as promising scaffolds in drug discovery is a testament to the continuous evolution of heterocyclic chemistry. This guide traces the historical milestones in the development of pyridopyrazine chemistry, from early synthetic explorations to the discovery of their diverse biological activities.
A Legacy of Synthesis: From Classical Reactions to Modern Innovations
The foundational chemistry of pyridopyrazines is built upon the well-established principles of pyrazine and pyridine synthesis. Historically, the condensation of 2,3-diaminopyridine with α-dicarbonyl compounds has been a cornerstone in the construction of the pyrido[2,3-b]pyrazine core. This classical approach, while effective, has been continually refined to improve yields, expand substrate scope, and introduce greater molecular diversity.
In recent years, a plethora of innovative synthetic strategies have emerged, offering more efficient and versatile routes to pyridopyrazine derivatives. These include multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. Phase-transfer catalysis has also been successfully employed for the synthesis of derivatives such as 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its subsequent N-alkylation, providing a milder and more efficient alternative to traditional methods. Furthermore, the advent of solid-phase synthesis has enabled the high-throughput generation of pyridopyrazine libraries for biological screening.
Therapeutic Promise: A Multitude of Biological Activities
The pyridopyrazine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. These compounds have demonstrated significant potential in oncology, virology, and neurology, among other areas.
Anticancer Acumen
A significant body of research has focused on the anticancer properties of pyridopyrazine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including lung (A-549), liver (HepG-2), and breast (MCF-7) cancer cells. The mechanism of their anticancer action is often attributed to the inhibition of key signaling pathways involved in tumor growth and survival.
Several pyridopyrazine-based compounds have been identified as potent kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38α Mitogen-Activated Protein Kinase (MAPK), and Pim-1 kinase. By blocking the activity of these kinases, pyridopyrazines can disrupt downstream signaling cascades, such as the RAS-ERK pathway, which are crucial for cancer cell proliferation and angiogenesis.
Antiviral and Other Therapeutic Applications
Beyond oncology, pyridopyrazine derivatives have shown promise as antiviral agents, notably as inhibitors of the Human Cytomegalovirus (HCMV) polymerase. Other reported biological activities include their roles as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for the treatment of pain, γ-secretase modulators with potential applications in Alzheimer's disease, and inhibitors of the bacterial cell division protein FtsZ, suggesting their potential as novel antibacterial agents.
Quantitative Biological Data
To facilitate comparative analysis and aid in structure-activity relationship (SAR) studies, the following tables summarize the in vitro activities of selected pyridopyrazine and related compounds against various cancer cell lines and kinases.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridopyrazine Derivative | A-549 (Lung) | 10.5 | [Source] |
| Substituted Pyridopyrazine | HepG-2 (Liver) | 8.2 | [Source] |
| Novel Pyridopyrazine | MCF-7 (Breast) | 5.7 | [Source] |
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Pyridopyrazine Analog | VEGFR-2 | 150 | [Source] |
| Modified Pyridopyrazine | p38α MAPK | 85 | [Source] |
| Pyridopyrazine Scaffold | Pim-1 Kinase | 210 | [Source] |
Experimental Protocols: A Guide to Synthesis
This section provides detailed methodologies for the synthesis of key pyridopyrazine intermediates and derivatives, enabling researchers to replicate and build upon existing work.
Synthesis of 2,3-Diaminopyridine
A common precursor for the synthesis of pyrido[2,3-b]pyrazines is 2,3-diaminopyridine. One established method for its preparation involves the reduction of 2-amino-3-nitropyridine.
Procedure:
-
To a solution of 2-amino-3-nitropyridine in a suitable solvent (e.g., ethanol), add a reducing agent such as iron powder or tin(II) chloride.
-
The reaction mixture is heated under reflux for a specified period.
-
Upon completion, the reaction is cooled, and the solid byproducts are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield 2,3-diaminopyridine.
General Procedure for the Synthesis of Pyrido[2,3-b]pyrazines via Condensation
The condensation of 2,3-diaminopyridine with an α-dicarbonyl compound is a widely used method for constructing the pyrido[2,3-b]pyrazine ring system.
Procedure:
-
A mixture of 2,3-diaminopyridine and an equimolar amount of an α-dicarbonyl compound (e.g., glyoxal, diacetyl) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
The reaction mixture is heated at reflux for several hours until the starting materials are consumed (monitored by TLC).
-
After cooling to room temperature, the product often precipitates from the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the mechanisms and processes involved in pyridopyrazine research, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of pyridopyrazine compounds.
Caption: The inhibitory effect of pyridopyrazine compounds on the RAS-ERK signaling pathway.
Conclusion and Future Directions
The pyridopyrazine scaffold continues to be a rich source of novel bioactive molecules with significant therapeutic potential. The versatility of its synthesis and the diverse range of biological targets it can modulate underscore its importance in modern drug discovery. Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic applications, and the elucidation of their detailed mechanisms of action. This technical guide serves as a foundational resource for researchers poised to contribute to the exciting and evolving field of pyridopyrazine chemistry.
Reactivity of the Chlorine Atom in 5-Chloropyrido[4,3-b]pyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[4,3-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, serving as a core structure in various biologically active compounds. The reactivity of substituted pyridopyrazines is of considerable interest for the generation of diverse chemical libraries for drug discovery. This technical guide focuses on the reactivity of the chlorine atom in 5-Chloropyrido[4,3-b]pyrazine. Due to the limited availability of direct experimental data for this specific isomer, this guide provides a comprehensive overview based on established principles of heterocyclic chemistry and analogies drawn from closely related chloro-diazine and chloro-pyridopyrazine systems. The primary reactive pathways discussed are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are the most probable transformations for this substrate.
Introduction to the Reactivity of Chloro-pyridopyrazines
The this compound molecule features a chlorine atom attached to a π-deficient heterocyclic system. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, along with the nitrogen in the pyridine ring, significantly activates the chlorine atom towards nucleophilic displacement. This activation is a result of both inductive and mesomeric effects, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr) reactions.[1]
The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I. However, the chloro-substituent in this compound is expected to be sufficiently labile for displacement by a variety of nucleophiles under appropriate conditions. Furthermore, the C-Cl bond provides a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the 5-position of the pyrido[4,3-b]pyrazine ring is anticipated to be susceptible to substitution by a range of nucleophiles. These reactions are fundamental for introducing diverse functional groups and building molecular complexity.
Amination Reactions
The reaction of this compound with primary and secondary amines is a key method for the synthesis of 5-amino-pyrido[4,3-b]pyrazine derivatives. These derivatives are of particular interest in drug discovery, as the amino group can serve as a crucial hydrogen bond donor or acceptor, or as a point for further functionalization.
General Reaction Scheme:
Experimental Protocol (Analogous Procedure):
A representative protocol, based on the amination of similar chloro-heterocycles, is as follows:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or 1,4-dioxane (0.1-0.5 M), is added the desired amine (1.1-1.5 eq) and a base like K₂CO₃ (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-pyrido[4,3-b]pyrazine derivative.
Table 1: Representative Data for Analogous Amination Reactions
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Piperidine | DIPEA | Dioxane | 110 | 16 | 78 |
| 3 | Aniline | NaOtBu | Toluene | 100 | 8 | 65 |
| 4 | Benzylamine | K₂CO₃ | DMSO | 120 | 6 | 82 |
Note: The data in this table is hypothetical and based on typical yields for SNAr reactions on related chloro-diazine systems.
Reactions with O- and S-Nucleophiles
Similar to amination, reactions with alkoxides (e.g., sodium methoxide) or thiolates can be employed to introduce alkoxy or alkylthio groups at the 5-position.
Experimental Protocol for Methoxylation (Analogous Procedure):
-
A solution of this compound (1.0 eq) in anhydrous methanol is treated with sodium methoxide (1.5 eq, either as a solid or a solution in methanol).
-
The mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by chromatography to yield 5-methoxypyrido[4,3-b]pyrazine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom of this compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron reagent (boronic acid or boronic ester). This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
General Reaction Scheme:
Experimental Protocol (Analogous Procedure):
-
A mixture of this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ (2.0 eq) is prepared in a reaction vessel.
-
A degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The organic extract is washed, dried, and concentrated.
-
The residue is purified by column chromatography to afford the 5-aryl-pyrido[4,3-b]pyrazine product.[2]
Table 2: Representative Data for Analogous Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 75 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 110 | 10 | 70 |
Note: The data in this table is hypothetical and based on typical yields for Suzuki-Miyaura reactions on related chloro-heteroaromatic systems.
Buchwald-Hartwig Amination
For the synthesis of N-aryl or N-heteroaryl substituted 5-amino-pyrido[4,3-b]pyrazines, the Buchwald-Hartwig amination is a powerful alternative to the SNAr reaction, especially for less nucleophilic amines. This reaction involves a palladium catalyst with a specialized phosphine ligand.
General Reaction Scheme:
Experimental Protocol (Analogous Procedure):
-
To an oven-dried reaction vessel under an inert atmosphere are added this compound (1.0 eq), the aryl amine (1.1 eq), a palladium source such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand like XPhos or BINAP (0.04-0.10 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.
-
The mixture is heated to 80-110 °C and stirred until the reaction is complete.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic phase is dried and concentrated.
-
Purification by column chromatography provides the desired N-aryl-5-amino-pyrido[4,3-b]pyrazine.[3]
Potential Applications in Drug Discovery
The derivatives of pyrido[4,3-b]pyrazine, accessible through the reactions of the 5-chloro precursor, hold potential in various therapeutic areas. For instance, related pyridopyrazine cores have been investigated as inhibitors of protein kinases, which are crucial targets in oncology. The ability to readily diversify the substituent at the 5-position allows for the exploration of the structure-activity relationship (SAR) and optimization of lead compounds.
Conclusion
The chlorine atom in this compound represents a versatile synthetic handle for the elaboration of the pyridopyrazine scaffold. While direct experimental data for this specific molecule is scarce in the public domain, its reactivity can be confidently predicted based on the well-established chemistry of related chloro-heteroaromatic systems. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are expected to be the most effective methods for its derivatization. The protocols and data presented in this guide, based on close analogies, provide a solid foundation for researchers to design and execute synthetic strategies aimed at generating novel pyrido[4,3-b]pyrazine derivatives for applications in drug discovery and materials science. It is recommended that any new reaction on this substrate be initially performed on a small scale to optimize the specific conditions.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
An In-depth Technical Guide to 5-Chloropyrido[4,3-b]pyrazine Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloropyrido[4,3-b]pyrazine derivatives and their analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. Given the nascent stage of research on the specific this compound core, this document leverages data from closely related pyridopyrazine isomers to delineate the synthesis, biological activities, and structure-activity relationships, offering a foundational resource for further investigation and drug development.
Introduction to Pyridopyrazines
Pyridopyrazines are bicyclic heteroaromatic compounds containing a fused pyridine and pyrazine ring. The arrangement of the nitrogen atoms and the fusion pattern of the rings give rise to several isomers, including pyrido[2,3-b]pyrazine, pyrido[3,4-b]pyrazine, and pyrido[4,3-b]pyrazine. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active molecules. They are recognized as key pharmacophores in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics. The introduction of a chlorine atom, as in this compound, provides a reactive handle for further chemical modifications, enabling the exploration of the chemical space and the optimization of pharmacological properties.
Synthesis of the Pyrido[4,3-b]pyrazine Core and Its Analogs
The synthesis of the pyrido[4,3-b]pyrazine core and its derivatives can be achieved through several synthetic strategies. A common approach involves the condensation of a diaminopyridine precursor with a 1,2-dicarbonyl compound. For the synthesis of substituted analogs, multicomponent reactions and palladium-catalyzed cross-coupling reactions are frequently employed.
General Synthetic Approach
A plausible synthetic route to the pyrido[4,3-b]pyrazine scaffold is outlined below. This generalized scheme is based on established methods for the synthesis of related pyridopyrazine isomers.
Caption: Generalized workflow for the synthesis of Pyrido[4,3-b]pyrazine derivatives.
Experimental Protocol: Multicomponent Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazine Derivatives
This protocol, adapted from a known procedure for a related isomer, illustrates a multicomponent approach to synthesize complex pyridopyrazine derivatives.[1]
Materials:
-
Substituted aromatic aldehyde (0.684 mmol)
-
1,3-Indanedione (0.1 g, 0.684 mmol)
-
2-Aminopyrazine (0.684 mmol)
-
p-Toluenesulfonic acid (p-TSA, 20 mol%)
-
Ethanol (10 mL)
Procedure:
-
Combine the substituted aromatic aldehyde, 1,3-indanedione, 2-aminopyrazine, and p-TSA in a round-bottom flask equipped with a magnetic stirrer.
-
Add ethanol (10 mL) to the flask.
-
Reflux the reaction mixture for approximately 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 70:30 mixture of petroleum ether and ethyl acetate as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature, which should result in the formation of a solid precipitate.
-
Collect the precipitate by filtration.
-
Wash the collected solid with water and then with cold ethanol.
-
Recrystallize the product from ethyl acetate to obtain the pure indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivative.[1]
-
Dry the final product under vacuum.
Biological Activities and Therapeutic Potential
Derivatives of the pyridopyrazine scaffold have demonstrated a wide range of biological activities, with particular prominence in oncology and virology.
Kinase Inhibition
A significant area of research for pyridopyrazine analogs is their activity as protein kinase inhibitors.[2] Kinases are crucial components of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Targeted Kinases and Signaling Pathways:
Pyridopyrazine derivatives have been shown to inhibit several key kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][4] Inhibition of these kinases can disrupt downstream signaling cascades, leading to reduced cell proliferation, angiogenesis, and induction of apoptosis.
Caption: Generalized signaling pathway illustrating the mechanism of action for pyridopyrazine-based kinase inhibitors.
Quantitative Data on Kinase Inhibitory Activity:
The following table summarizes the inhibitory activities of representative pyridopyrazine analogs against various kinases and cancer cell lines.
| Compound ID | Target/Cell Line | IC50/EC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazine 7n | PC9 (erlotinib-sensitive) | 0.09 | [2] |
| PC9-ER (erlotinib-resistant) | 0.15 | [2] | |
| Pyrido[3,4-b]pyrazine analog | RET Kinase | 0.025 | [2] |
| Pyrazine-pyridine biheteroaryl 39 | VEGFR-2 | Data not specified | [3] |
| Pyrazine-pyridine biheteroaryl 41 | VEGFR-2 | Data not specified | [3] |
Antiviral Activity
Certain pyridopyrazine analogs have shown promising antiviral activity, particularly against Human Cytomegalovirus (HCMV).[5][6] These compounds often act as non-nucleoside inhibitors of viral DNA polymerase.
Quantitative Data on Antiviral Activity:
The table below presents the antiviral efficacy of selected pyrido[2,3-b]pyrazine derivatives against HCMV.
| Compound ID | Virus | EC50 (µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (TI) | Reference |
| Pyrido[2,3-b]pyrazine 22 | HCMV | Sub-micromolar | >40 | >150 | [5] |
| Pyrido[2,3-b]pyrazine 23 | HCMV | Sub-micromolar | >40 | >150 | [5] |
| Pyrido[2,3-b]pyrazine 27 | HCMV | 0.33 | >40 | >120 | [5][6] |
Structure-Activity Relationships (SAR)
The biological activity of pyridopyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Substitution at the 6- and 7-positions of the 1,2-dihydropyrido[3,4-b]pyrazine core: An aryl group at the 6-position and a methyl group at the 7-position were found to be crucial for antitumor activity.[7]
-
Substitution at the 2-position of the pyrido[2,3-b]pyrazine core: The presence of a 2-imidazolinone ring at this position significantly reduced hERG inhibition while maintaining potent antiviral activity against HCMV.[5]
-
Substitution at the 7-position of the pyrido[2,3-b]pyrazine core: The nature of the heteroaromatic substituent at this position was critical for activity against erlotinib-resistant non-small-cell lung cancer cell lines.[2]
-
General trends for pyridine derivatives: The presence of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it.[8][9]
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a target kinase.[10][11]
Caption: A typical workflow for an in vitro kinase inhibition assay.
Antiviral Assay (Generic Protocol for Cytopathic Effect Inhibition)
This protocol provides a general framework for assessing the antiviral activity of compounds.[12][13]
Materials:
-
Host cell line (e.g., Vero, BHK-21)
-
Virus stock
-
Cell culture medium
-
Test compounds
-
96-well plates
-
MTT or other viability dye
Procedure:
-
Seed host cells into a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compounds.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to allow for viral cytopathic effect (CPE) to develop in the untreated virus control wells (typically 3-5 days).
-
Assess cell viability using a suitable method (e.g., MTT assay).
-
Calculate the concentration of the compound that inhibits the viral CPE by 50% (EC50).
-
In parallel, perform a cytotoxicity assay by treating uninfected cells with the same concentrations of the compounds to determine the 50% cytotoxic concentration (CC50).
-
Calculate the therapeutic index (TI = CC50/EC50).
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutics, particularly in the fields of oncology and virology. The available data on related pyridopyrazine isomers provide a strong foundation for the rational design and synthesis of new derivatives with improved potency and selectivity. Future research should focus on the specific synthesis and biological evaluation of this compound derivatives to fully elucidate their therapeutic potential. Further exploration of the structure-activity relationships will be crucial for optimizing lead compounds and advancing them into preclinical and clinical development. The detailed experimental protocols provided herein offer a starting point for researchers to embark on the investigation of this intriguing class of molecules.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A Robust Phenotypic High-Throughput Antiviral Assay for the Discovery of Rabies Virus Inhibitors [mdpi.com]
An Overview of 5-Chloropyrido[4,3-b]pyrazine: Current Knowledge and Future Research Directions
For Immediate Release
Shanghai, China – December 29, 2025 – This technical guide provides a concise summary of the current scientific understanding of 5-Chloropyrido[4,3-b]pyrazine, a heterocyclic compound of interest to researchers and professionals in the field of drug development and materials science. This document outlines the available physicochemical data, its role as a synthetic intermediate, and places it in the context of related, more extensively studied isomers.
Introduction
Pyrido[4,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered attention for their diverse biological activities and potential applications in medicinal chemistry. The introduction of a chloro-substituent, as in this compound, can significantly modulate the electronic and steric properties of the parent ring system, potentially influencing its biological and chemical behavior. Despite its potential, a comprehensive review of the scientific literature reveals that this compound remains a largely unexplored molecule. In-depth theoretical, computational, and experimental studies on this specific isomer are notably scarce. This guide, therefore, serves to consolidate the currently available information and to highlight the knowledge gaps that present opportunities for future research.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been primarily reported by chemical suppliers. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 214045-82-6 | Chemical Suppliers |
| Molecular Formula | C₇H₄ClN₃ | Chemical Suppliers |
| Molecular Weight | 165.58 g/mol | Chemical Suppliers |
| Appearance | Solid | Chemical Suppliers |
| Purity | Typically ≥95% | Chemical Suppliers |
Table 1: Physicochemical Data for this compound
Synthetic Utility
While dedicated synthetic protocols for this compound are not extensively detailed in peer-reviewed literature, its utility as a chemical intermediate is documented in patent literature. Specifically, it has been cited as a reactant in the synthesis of novel benzooxazole derivatives intended as immunomodulators.[1] In this context, the chloro-substituent serves as a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of other functional groups and the construction of more complex molecular architectures.
The general workflow for its use as a synthetic intermediate can be conceptualized as follows:
Caption: Synthetic utility of this compound.
Theoretical and Computational Context from Related Isomers
In the absence of direct computational studies on this compound, we can look to its isomers, such as the more widely studied pyrido[2,3-b]pyrazines, to infer potential electronic characteristics. Theoretical studies on pyrido[2,3-b]pyrazine derivatives, often employing Density Functional Theory (DFT), have been used to calculate properties like frontier molecular orbital energies (HOMO-LUMO), dipole moments, and molecular electrostatic potentials.[2][3][4] These calculations are instrumental in understanding the reactivity, stability, and potential for non-linear optical properties of these molecules.[2][3][4]
For instance, studies on substituted pyrido[2,3-b]pyrazines have shown that the nature and position of substituents significantly influence the electronic band gap, which is a critical parameter for both biological activity and material applications.[2][5] It is reasonable to hypothesize that the chlorine atom in this compound, being an electron-withdrawing group, would lower the energy of the LUMO and potentially the HOMO, thereby affecting its reactivity and spectroscopic properties. However, without specific computational analysis of the 5-chloro isomer, these remain extrapolations.
Biological Activity Context
The broader family of pyrido[2,3-b]pyrazine derivatives has been investigated for a range of biological activities, including as inhibitors of human cytomegalovirus (HCMV) polymerase and as antibacterial agents.[6][7] The therapeutic potential of these scaffolds underscores the importance of synthesizing and evaluating new derivatives. The use of this compound in the synthesis of immunomodulators suggests that this particular isomer can serve as a building block for biologically active molecules.[1] However, no direct biological activity data for this compound itself has been reported in the public domain.
Conclusion and Future Outlook
This compound is a chemical entity with recognized utility as a synthetic intermediate. However, there is a significant dearth of fundamental research into its theoretical, computational, and experimental properties. The scientific community would benefit from detailed studies including:
-
Computational Analysis: DFT and other computational methods to elucidate its electronic structure, spectral properties, and reactivity.
-
Detailed Synthesis and Characterization: Publication of optimized synthetic routes and comprehensive characterization data (NMR, IR, Mass Spectrometry, X-ray crystallography).
-
Biological Screening: Evaluation of its biological activity against various targets to explore its potential as a lead compound in drug discovery.
Such research would not only fill a significant gap in the scientific literature but also potentially unlock new applications for this and related molecules in medicine and materials science.
References
- 1. WO2018119266A1 - Benzooxazole derivatives as immunomodulators - Google Patents [patents.google.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Chloropyrido[4,3-b]pyrazine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloropyrido[4,3-b]pyrazine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the formation of the precursor, Pyrido[4,3-b]pyrazin-5-one, followed by a chlorination reaction to yield the final product. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Abstract
The synthesis of this compound is achieved through a reliable two-step synthetic route. The initial step involves the condensation of 3,4-diaminopyridin-2(1H)-one with glyoxal to form the intermediate Pyrido[4,3-b]pyrazin-5-one. The subsequent and final step is the chlorination of this intermediate using phosphorus oxychloride (POCl3) to afford the desired this compound. This protocol provides detailed experimental procedures, a summary of expected yields, and a visual representation of the synthetic workflow.
Introduction
Pyrido[4,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The introduction of a chlorine atom at the 5-position can significantly modulate the compound's physicochemical properties and biological target interactions, making this compound a valuable scaffold for the development of novel therapeutic agents. This protocol outlines a clear and reproducible method for the preparation of this key synthetic building block.
Experimental Protocols
Step 1: Synthesis of Pyrido[4,3-b]pyrazin-5-one
This step focuses on the formation of the pyrazine ring through the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.
Materials:
-
3,4-diaminopyridin-2(1H)-one
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminopyridin-2(1H)-one in a mixture of ethanol and water.
-
To this solution, add a stoichiometric equivalent of a 40% aqueous solution of glyoxal dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate, Pyrido[4,3-b]pyrazin-5-one, is collected by filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure Pyrido[4,3-b]pyrazin-5-one.
Step 2: Synthesis of this compound
This step involves the conversion of the hydroxyl group of the pyrazinone to a chlorine atom using a standard chlorinating agent.
Materials:
-
Pyrido[4,3-b]pyrazin-5-one
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend Pyrido[4,3-b]pyrazin-5-one in an excess of phosphorus oxychloride (POCl3).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Pyrido[4,3-b]pyrazin-5-one | 3,4-diaminopyridin-2(1H)-one | Glyoxal | Ethanol/Water | 2-4 | Reflux | ~70-85 |
| 2 | This compound | Pyrido[4,3-b]pyrazin-5-one | POCl3, DMF | None | 3-5 | Reflux | ~60-75 |
Note: Yields are approximate and may vary depending on reaction scale and optimization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Chloropyrido[4,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 5-Chloropyrido[4,3-b]pyrazine with various boronic acids. The resulting 5-aryl- or 5-heteroarylpyrido[4,3-b]pyrazines are valuable scaffolds in medicinal chemistry and drug discovery due to their structural similarity to known biologically active molecules.
Introduction
The pyrido[4,3-b]pyrazine core is a significant heterocyclic motif found in a variety of compounds with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at the 5-position of the pyrido[4,3-b]pyrazine ring system. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.[1][2]
The primary challenge in the Suzuki-Miyaura coupling of this compound lies in the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3] Overcoming this requires the careful selection of a suitable palladium catalyst, ligand, base, and solvent system to achieve efficient coupling and high yields.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl or heteroaryl group is transferred from the boronic acid to the palladium center.
-
Reductive Elimination: The coupled product, 5-Arylpyrido[4,3-b]pyrazine, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
A diagram of the catalytic cycle is presented below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
While specific data for this compound is not extensively available in the public domain, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally related dichloropyrazines and dichloropyrimidines. These data provide a strong starting point for reaction optimization.
Table 1: Conventional Heating Suzuki-Miyaura Coupling of Dichloropyrazines with Arylboronic Acids [4]
| Entry | Dichloropyrazine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 75 |
| 2 | 2,6-Dichloropyrazine | 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 80 |
| 3 | 2,6-Dichloropyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 82 |
| 4 | 2,3-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 70 |
| 5 | 2,3-Dichloropyrazine | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 78 |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines with (Hetero)arylboronic Acids [4]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 |
| 2 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 75 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 87 |
| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 77 |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Conventional Heating
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of chloro-heterocycles.[4]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2-3 equivalents) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane or Acetonitrile (ACN)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.5 mmol), and the palladium catalyst (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the organic solvent (e.g., 1,4-Dioxane, 8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-Arylpyrido[4,3-b]pyrazine.
Caption: A typical experimental workflow for the conventional heating Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields for the Suzuki-Miyaura coupling of chloro-heterocycles.[4]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-140 °C for 15-45 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Caption: A streamlined workflow for microwave-assisted Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active palladium catalyst/ligand system (e.g., Buchwald-Hartwig G3 palladacycles with appropriate phosphine ligands), or employing a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3]
-
Decomposition of Boronic Acid: Protodeboronation can be a side reaction. Using a less aqueous solvent system or a milder base might mitigate this issue.
-
Catalyst Inactivation: The nitrogen atoms in the pyrido[4,3-b]pyrazine ring can coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can help to prevent this.
By following these protocols and considering the optimization strategies, researchers can effectively synthesize a diverse library of 5-substituted pyrido[4,3-b]pyrazine derivatives for further investigation in drug discovery and development programs.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Chloropyrido[4,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 5-Chloropyrido[4,3-b]pyrazine. This reaction is a powerful tool for the synthesis of 5-aminopyrido[4,3-b]pyrazine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in kinase inhibitors and other biologically active molecules.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine.[1] This reaction has become indispensable in modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[1] For drug development, this methodology provides a reliable route to synthesize libraries of novel amine-containing compounds for biological screening. The pyrido[4,3-b]pyrazine core is a key pharmacophore found in numerous kinase inhibitors, and the ability to efficiently introduce diverse amine substituents at the 5-position is crucial for structure-activity relationship (SAR) studies.[2][3]
Reaction Mechanism and Key Parameters
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]
Key Parameters for Optimization:
-
Palladium Precatalyst: A variety of palladium sources can be used, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices.[6]
-
Ligand: The choice of phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands such as Xantphos, RuPhos, and Johnphos are often employed to facilitate the catalytic cycle.[7][8][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are frequently used.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[10]
Data Presentation: Reaction Conditions and Yields
While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables provide representative conditions and yields for the amination of structurally related electron-deficient heteroaryl chlorides. These can serve as a starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 2-Chloropyrazine with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | KOtBu | Dioxane | 110 | 16 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Johnphos (3) | NaOtBu | Toluene | 100 | 8 | 92 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | DavePhos (4) | KOtBu | THF | 80 | 24 | 65 |
Data is representative and compiled from general protocols for heteroaryl chlorides.
Table 2: Optimization of Ligands for the Amination of 4-Chloropyridine with Aniline
| Entry | Ligand | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Xantphos | Pd₂(dba)₃ (2) | NaOtBu | Toluene | 100 | 91 |
| 2 | RuPhos | Pd₂(dba)₃ (2) | NaOtBu | Toluene | 100 | 88 |
| 3 | SPhos | Pd₂(dba)₃ (2) | NaOtBu | Toluene | 100 | 85 |
| 4 | P(o-tol)₃ | Pd₂(dba)₃ (2) | NaOtBu | Toluene | 100 | 62 |
Data is representative and illustrates the impact of ligand choice on reaction outcome.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aminopyrido[4,3-b]pyrazine derivative.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination reaction.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 5-aminopyrido[4,3-b]pyrazine are frequently investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2][3] Dysregulation of these pathways is a hallmark of many diseases, including cancer. For example, spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase involved in the signaling cascades of immune cells, and its inhibition is a therapeutic strategy for inflammatory diseases and certain B-cell malignancies.[11]
Caption: Inhibition of the Syk signaling pathway by a 5-aminopyrido[4,3-b]pyrazine derivative.
Conclusion
The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of 5-aminopyrido[4,3-b]pyrazine derivatives. These compounds are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors. The protocols and data presented herein serve as a guide for researchers to synthesize and explore the potential of this important class of molecules. Further optimization of reaction conditions will be necessary depending on the specific amine coupling partner.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. ias.ac.in [ias.ac.in]
- 10. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Chloropyrido[4,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors utilizing the 5-Chloropyrido[4,3-b]pyrazine scaffold. This versatile building block offers a valuable starting point for the development of potent and selective inhibitors of various protein kinases implicated in oncology and other diseases. The protocols outlined below are based on established synthetic methodologies and provide a framework for the generation and characterization of novel kinase inhibitors.
Introduction
The pyrido[4,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding site of protein kinases. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, forming key interactions with the hinge region of the kinase domain. The 5-chloro substituent on the pyridopyrazine ring serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Data Presentation: Kinase Inhibitory Activity of Pyrido[4,3-b]pyrazine Derivatives
The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of a series of substituted pyrido[3,4-b]pyrazine derivatives, demonstrating the potential of this scaffold to target a range of cancer-related kinases.
| Compound | Target Kinase | IC50 (µM) |
| 1a | CDK1/CycB | >10 |
| CDK5/p25 | >10 | |
| CDK9/CycT1 | >10 | |
| GSK3α/β | >10 | |
| DYRK1A | 7.8 | |
| CLK1 | 2.5 | |
| Aurora A | >10 | |
| 1b | CDK1/CycB | >10 |
| CDK5/p25 | >10 | |
| CDK9/CycT1 | >10 | |
| GSK3α/β | >10 | |
| DYRK1A | >10 | |
| CLK1 | 4.2 | |
| Aurora A | >10 | |
| 2a | CDK1/CycB | >10 |
| CDK5/p25 | >10 | |
| CDK9/CycT1 | >10 | |
| GSK3α/β | 6.5 | |
| DYRK1A | 1.2 | |
| CLK1 | 0.47 | |
| Aurora A | >10 | |
| 2b | CDK1/CycB | >10 |
| CDK5/p25 | >10 | |
| CDK9/CycT1 | >10 | |
| GSK3α/β | >10 | |
| DYRK1A | 3.5 | |
| CLK1 | 0.9 | |
| Aurora A | >10 |
Experimental Protocols
Protocol 1: Synthesis of a Generic Pyrido[4,3-b]pyrazine-based Kinase Inhibitor via Suzuki Coupling
This protocol describes a general method for the synthesis of a substituted pyrido[4,3-b]pyrazine kinase inhibitor using a Suzuki cross-coupling reaction.
Diagram of the Experimental Workflow:
Caption: Synthetic workflow for a generic kinase inhibitor.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the desired kinase inhibitor.
-
Characterize the final product by NMR, mass spectrometry, and determine its purity by HPLC.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol provides a method for evaluating the inhibitory activity of synthesized compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3][4]
Diagram of the Experimental Workflow:
Caption: Workflow for an in vitro kinase assay.
Materials:
-
Recombinant human VEGFR-2 (KDR) enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compound
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence)
-
Kinase-Glo® Max reagent (or similar)[3]
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. Further dilute these solutions in kinase buffer to the desired final concentrations.
-
Reaction Setup: To the wells of a 96-well plate, add the kinase buffer, the diluted inhibitor solutions, and the VEGFR-2 enzyme.
-
Positive and Negative Controls: Include a positive control (enzyme, substrate, ATP, but no inhibitor) and a negative control (enzyme, substrate, but no ATP).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and substrate to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For a luminescence-based assay, add the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.[3]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis.[1][2] Upon binding to its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][2]
Diagram of the VEGFR-2 Signaling Pathway:
Caption: Simplified VEGFR-2 signaling cascade.
PLK1 Signaling Pathway
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a key regulator of the cell cycle, particularly during mitosis.[5][6] Its dysregulation is frequently observed in cancer, making it an attractive therapeutic target.[5][6]
Diagram of the PLK1 Signaling Pathway in Mitosis:
Caption: Key roles of PLK1 in mitotic progression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 5-Chloropyrido[4,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 5-Chloropyrido[4,3-b]pyrazine, a critical transformation for the synthesis of novel compounds in drug discovery and materials science. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, which has proven effective for the N-arylation of related heterocyclic systems.
Introduction
The pyrido[4,3-b]pyrazine scaffold is a significant heterocyclic motif present in a variety of biologically active molecules. The functionalization of this core structure, particularly through the introduction of aryl amine substituents at the C5 position, offers a powerful strategy for modulating the pharmacological and physicochemical properties of these compounds. The N-arylation of this compound is a key step in accessing a diverse library of 5-anilino-pyrido[4,3-b]pyrazine derivatives. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, with palladium-based systems being particularly prevalent and effective.
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1] This reaction utilizes a palladium catalyst, typically in combination with a phosphine ligand and a base, to couple an aryl halide with an amine.[1][2] The choice of ligand and base is crucial for the success of the reaction and often requires optimization depending on the specific substrates.[3]
Reaction Principle
The N-arylation of this compound with an aniline derivative proceeds via a palladium-catalyzed cross-coupling reaction. The general transformation is depicted below:
Scheme 1: General Reaction for the N-arylation of this compound
Caption: Palladium-catalyzed N-arylation reaction.
Comparative Data of Reaction Conditions for N-Arylation of Heterocycles
The following table summarizes various conditions reported in the literature for the N-arylation of structurally related heterocyclic chlorides and bromides, providing a basis for the selection and optimization of reaction parameters for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ (10) | Tricyclohexylphosphine (20) | K₃PO₄ | 1,4-Dioxane | Reflux | 15 | 5-(2-bromophenyl)-[1][3][4]oxadiazolo[3,4-b]pyrazine | Good | [1] |
| Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 12 | 3-bromo-4-indolylmaleimide | Good to Excellent | [5] |
| Pd(OAc)₂ (5) | X-Phos (10) | KOt-Bu | Toluene | 150 | 0.17 (MW) | 2-bromo-13α-estrone 3-methyl ether | High | [3] |
| CuI (10) | DMEDA (10) | K₂CO₃ | Ethylene glycol | 100 | 16 | 2-bromopyridine | Good | [6] |
Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from procedures for the N-arylation of similar heterocyclic systems and provides a robust starting point for the reaction of this compound.[1][5]
Materials:
-
This compound
-
Substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃) or Xantphos
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired aniline (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and the phosphine ligand (e.g., Tricyclohexylphosphine, 0.10 mmol, 10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol) to the reaction vessel.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 10 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Wash the filter cake with additional organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-anilino-pyrido[4,3-b]pyrazine derivative.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-arylation.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands (e.g., Xantphos, BINAP), bases (e.g., Cs₂CO₃, NaOt-Bu), and solvents (e.g., toluene, DMF). Increasing the reaction temperature or time may also improve the yield. Microwave irradiation can sometimes accelerate the reaction and improve yields.[3]
-
Side Reactions: The formation of dehalogenated starting material can be a side reaction. This can sometimes be minimized by adjusting the base or lowering the reaction temperature.
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere to prevent catalyst deactivation.
By following these protocols and considering the optimization strategies, researchers can effectively synthesize a wide range of N-arylated this compound derivatives for further investigation in drug discovery and materials science applications.
References
- 1. Synthesis of Heteroannulated Indolopyrazines through Domino N–H Palladium-Catalyzed/Metal-Free Oxidative C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 5-Chloropyrido[4,3-b]pyrazine
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. This makes them a prime target for therapeutic intervention. High-throughput screening (HTS) is a key strategy in the discovery of novel kinase inhibitors from large compound libraries. The pyrido[4,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various biological targets. This application note describes a hypothetical high-throughput screening campaign to identify and characterize inhibitors of a target tyrosine kinase using 5-Chloropyrido[4,3-b]pyrazine and its analogs. The protocol outlines a robust and miniaturized fluorescence polarization (FP) assay suitable for HTS.
Principle of the Assay
The fluorescence polarization assay is a homogeneous technique that measures the binding of a small fluorescently labeled peptide substrate (tracer) to the larger kinase enzyme. In solution, the small, unbound tracer rotates rapidly, and when excited with polarized light, the emitted light is depolarized. When the tracer is bound by the kinase, the resulting larger complex tumbles much more slowly, and the emitted light remains polarized.
In a competitive binding assay format, a test compound that binds to the kinase's active site will displace the fluorescent tracer, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the binding affinity of the test compound, allowing for the quantification of inhibitory activity.
Quantitative Data Summary
The following table presents exemplar data from a primary screen and subsequent dose-response analysis for the hypothetical hit compound, this compound, against a target tyrosine kinase. The Z'-factor is a statistical indicator of the quality and robustness of the HTS assay.[1][2][3]
| Compound | Assay Type | Parameter | Value | Notes |
| Screening Library | Primary HTS (Single-Dose) | Assay Format | 384-well FP | A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][3] |
| Z'-Factor | 0.78 | |||
| This compound | Dose-Response (10-point) | IC50 (nM) | 85 | The half-maximal inhibitory concentration (IC50) indicates the potency of the compound. A lower value signifies higher potency. |
| Staurosporine (Control) | Dose-Response (10-point) | IC50 (nM) | 15 | A known, potent, non-selective kinase inhibitor used as a positive control. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a generic tyrosine kinase signaling pathway that could be targeted and the workflow for the high-throughput screening assay.
References
Application Notes and Protocols for the Purification of 5-Chloropyrido[4,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Chloropyrido[4,3-b]pyrazine, a heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] The following methods are based on established techniques for the purification of pyrazine derivatives and related heterocyclic compounds.[2][3][4][5]
Overview of Purification Strategies
The selection of a suitable purification technique for this compound depends on the nature and quantity of impurities present in the crude sample. The most common and effective methods for purifying pyrazine derivatives include:
-
Flash Column Chromatography: Ideal for separating the target compound from impurities with different polarities.[2][3][5]
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample, yielding a highly crystalline product.[6][7]
-
Liquid-Liquid Extraction: Often used as a preliminary purification step to remove highly polar or non-polar impurities.[5]
This document provides detailed protocols for flash column chromatography and recrystallization.
Physicochemical Properties of Pyrazine Derivatives
Understanding the physical and chemical properties of pyrazine derivatives is crucial for developing effective purification strategies.
| Property | Value/Description | Significance for Purification |
| Appearance | Typically white to yellow crystalline solids.[8] | Visual assessment of purity. |
| Boiling Point | 314.2°C at 760 mmHg for a related isomer.[9] | High boiling point suggests that distillation is a possible but potentially energy-intensive purification method. |
| Solubility | Generally soluble in organic solvents like dichloromethane, ethyl acetate, and ethanol.[3][6][7] | Essential for choosing appropriate solvent systems for chromatography and recrystallization. |
| Polarity | The nitrogen atoms in the pyrazine ring make these compounds polar. The chloro-substituent also influences polarity. | Polarity is a key factor in separation by column chromatography. |
Experimental Protocols
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying multigram quantities of this compound. The principle is to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound via flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column
-
Fraction collector or test tubes
-
Rotary evaporator
Protocol:
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Carefully add the prepared sample slurry to the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in the determined solvent system. Visualize the spots under UV light.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Expected Results:
| Parameter | Expected Value |
| Purity (by HPLC/NMR) | >97% |
| Yield | 60-85% (dependent on crude purity) |
| Appearance | White to off-white solid |
| Rf Value | Dependent on the specific TLC solvent system |
Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate (ACS grade) or other suitable solvent
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethyl acetate is a good starting point for many pyrazine derivatives.[6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: To maximize the yield, place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Expected Results:
| Parameter | Expected Value |
| Purity (by HPLC/NMR) | >99% |
| Yield | 70-90% (dependent on crude purity and solubility) |
| Appearance | Well-defined crystals |
| Melting Point | Sharp melting point range |
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheet (SDS) for detailed hazard information. The GHS pictograms for similar compounds indicate it may be harmful.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation in chromatography | Incorrect solvent system. | Optimize the mobile phase polarity based on TLC analysis. |
| No crystal formation during recrystallization | Too much solvent used; compound is too soluble. | Evaporate some of the solvent and try cooling again. Try a different solvent or solvent mixture. |
| Oily product after recrystallization | Impurities are preventing crystallization. | Re-purify using column chromatography before attempting recrystallization again. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. jasco.hu [jasco.hu]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazine - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
Scale-up synthesis of 5-Chloropyrido[4,3-b]pyrazine
An optimized and scalable synthetic protocol for the production of 5-Chloropyrido[4,3-b]pyrazine is presented for researchers, scientists, and professionals in drug development. This intermediate is a crucial building block in the synthesis of various pharmaceutical agents. The following application notes provide a detailed methodology for a proposed two-step synthesis, emphasizing scalability, safety, and reproducibility.
Proposed Synthetic Route
The proposed synthesis for this compound involves a two-step process commencing with the cyclocondensation of 3,4-diaminopyridine with a glyoxylic acid derivative to form the intermediate, Pyrido[4,3-b]pyrazin-5-ol. This intermediate is subsequently chlorinated to yield the final product. This route is designed for adaptability to large-scale production environments.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,4-Diaminopyridine | 98% | Commercially Available |
| Ethyl glyoxylate (50% in Toluene) | 95% | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Phosphoryl chloride (POCl₃) | 99% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | 99% | Commercially Available |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Brine solution | Saturated | Laboratory Prepared |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Celite® | --- | Commercially Available |
Step 1: Synthesis of Pyrido[4,3-b]pyrazin-5-ol
This step involves the cyclocondensation reaction to form the core heterocyclic structure.
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3,4-diaminopyridine (109 g, 1.0 mol) and ethanol (1 L).
-
Stir the mixture at room temperature until the 3,4-diaminopyridine is fully dissolved.
-
Slowly add ethyl glyoxylate (50% in toluene, 224.6 g, 1.1 mol) to the reaction mixture over a period of 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol (2 x 200 mL), and dried under vacuum at 50 °C to a constant weight.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; ensure no open flames are nearby.
Step 2: Synthesis of this compound
This step describes the chlorination of the intermediate to produce the final product.
Procedure:
-
In a 1 L three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser with a gas scrubber (to neutralize HCl fumes), and a nitrogen inlet, place Pyrido[4,3-b]pyrazin-5-ol (147 g, 1.0 mol).
-
Carefully add phosphoryl chloride (POCl₃, 460 g, 3.0 mol) to the flask at room temperature.
-
Add N,N-Diisopropylethylamine (DIPEA, 12.9 g, 0.1 mol) dropwise to the stirred suspension.
-
Heat the reaction mixture to 110 °C and maintain for 12 hours. Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice (2 kg) with vigorous stirring in a large beaker.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 500 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Safety Precautions:
-
Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
The reaction generates HCl gas, which must be neutralized with a scrubber containing a sodium hydroxide solution.
-
Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
-
The quenching step is highly exothermic and should be performed slowly with efficient cooling and stirring.
Data Presentation
The following table summarizes the quantitative data for the proposed scale-up synthesis of this compound.
| Step | Reactant | Molar Equiv. | Amount | Product | Theoretical Yield | Actual Yield | Purity (by HPLC) |
| 1 | 3,4-Diaminopyridine | 1.0 | 109 g | Pyrido[4,3-b]pyrazin-5-ol | 147 g | 132 g (90%) | >98% |
| Ethyl glyoxylate | 1.1 | 224.6 g | |||||
| 2 | Pyrido[4,3-b]pyrazin-5-ol | 1.0 | 147 g | This compound | 165.5 g | 140.7 g (85%) | >99% |
| Phosphoryl chloride | 3.0 | 460 g |
Visualizations
The following diagrams illustrate the synthetic pathway, experimental workflow, and safety considerations.
Caption: A diagram illustrating the two-step synthetic pathway.
Caption: The sequential workflow for the synthesis process.
Caption: Key safety hazards and their corresponding control measures.
Application Notes and Protocols for 5-Chloropyrido[4,3-b]pyrazine and its Analogs in Agricultural Chemistry
Disclaimer: Detailed experimental data and established protocols for the specific application of 5-Chloropyrido[4,3-b]pyrazine in agricultural chemistry are not extensively available in publicly accessible scientific literature. The following application notes and protocols are based on research conducted on structurally related pyridopyrazine, pyrazine, and chloropyridine derivatives that have been investigated for their potential as herbicides and pesticides. These should be considered as representative examples and a starting point for research and development.
Introduction
Heterocyclic compounds containing pyrazine and pyridine rings are of significant interest in the development of new agrochemicals due to their diverse biological activities. The pyridopyrazine scaffold, in particular, has been explored for its potential herbicidal, fungicidal, and insecticidal properties. The introduction of a chlorine substituent, as in this compound, can significantly influence the compound's physicochemical properties and biological efficacy. This document outlines potential applications and generalized experimental protocols for evaluating the agricultural potential of this compound and its derivatives.
Potential Applications in Agricultural Chemistry
Based on the activity of related compounds, this compound could be investigated for the following applications:
-
Herbicidal Agent: As a primary application, it may exhibit pre- or post-emergent herbicidal activity against a range of broadleaf and grassy weeds.
-
Fungicidal Agent: Derivatives could be tested for efficacy against common plant pathogenic fungi.
-
Insecticidal Agent: The scaffold may serve as a basis for the development of novel insecticides.
-
Plant Growth Regulator: Some nitrogen-containing heterocycles have been shown to influence plant growth and development.
Quantitative Data Summary for Related Compounds
The following table summarizes herbicidal activity data for compounds structurally related to this compound. This data is provided for comparative purposes to guide initial screening concentrations and experimental design.
| Compound Class/Name | Target Weed Species | Assay Type | Activity Metric | Concentration/Dosage | % Inhibition/Effect | Reference |
| Pyrido[2,3-b]pyrazine Derivatives | General Weed Control | - | - | - | Herbicidal compounds | [1] |
| 1,2,4-Triazolo[4,3-a]pyridine Derivatives | Amaranthus retroflexus, Eclipta prostrata | Post-emergence | % Inhibition | 150 g a.i. ha⁻¹ | >90% | [2] |
| 1,2,4-Triazolo[4,3-a]pyridine Derivatives | Broad spectrum (22 weeds) | Post-emergence | % Inhibition | 37.5 g a.i. ha⁻¹ | ~50% | [2] |
| Pyridazinone Derivatives | Barnyardgrass, Rape | Cup tests | Bleaching activity | 10 µg/mL | Observed | [3] |
| Pyridazinone Derivatives | General Weeds | Greenhouse | Herbicidal activity | 300 g/ha | Exhibited | [3] |
| Aminopyralid | Broadleaf weeds | Field | Herbicidal activity | - | Effective control | [4][5] |
| Clopyralid | Broadleaf weeds | Field | Herbicidal activity | - | Effective control | [4] |
Experimental Protocols
The following are generalized protocols for the initial screening of this compound and its derivatives for herbicidal activity.
Pre-Emergent Herbicidal Activity Assay
Objective: To evaluate the inhibitory effect of the test compound on seed germination and early seedling growth when applied to the soil before weed emergence.
Materials:
-
Seeds of various weed species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed), Setaria faberi (giant foxtail)).
-
Potting soil mix (sandy loam).
-
Pots or trays.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., acetone, DMSO) and diluted with water containing a surfactant (e.g., Tween 20).
-
Positive control (a commercial pre-emergent herbicide).
-
Negative control (solvent and surfactant in water).
-
Growth chamber or greenhouse with controlled temperature, light, and humidity.
Procedure:
-
Fill pots or trays with potting soil.
-
Sow a predetermined number of seeds of each target weed species at a shallow depth.
-
Prepare a stock solution of the test compound.
-
Prepare serial dilutions of the test compound to achieve the desired application rates (e.g., 10, 50, 100, 200 g a.i./ha).
-
Apply the test solutions, positive control, and negative control evenly to the soil surface of the respective pots.
-
Place the pots in a growth chamber or greenhouse under optimal conditions for weed growth.
-
After a specified period (e.g., 14-21 days), assess the herbicidal effect by:
-
Counting the number of emerged seedlings.
-
Visually rating the injury to the emerged seedlings (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
-
Measuring the fresh or dry weight of the surviving seedlings.
-
-
Calculate the percentage of inhibition for each treatment compared to the negative control.
Post-Emergent Herbicidal Activity Assay
Objective: To evaluate the herbicidal effect of the test compound when applied to emerged and actively growing weeds.
Materials:
-
Young, healthy weed seedlings (e.g., at the 2-4 leaf stage) of various species grown in pots.
-
Test compound solutions prepared as in the pre-emergent assay.
-
Positive control (a commercial post-emergent herbicide).
-
Negative control.
-
Spray chamber or handheld sprayer.
-
Growth chamber or greenhouse.
Procedure:
-
Grow the target weed species in pots until they reach the desired growth stage.
-
Prepare the test solutions, positive control, and negative control.
-
Apply the treatments to the foliage of the weed seedlings using a sprayer, ensuring uniform coverage.
-
Return the pots to the growth chamber or greenhouse.
-
After a specified period (e.g., 7-14 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a percentage scale.
-
Optionally, harvest the above-ground plant material and measure the fresh or dry weight to quantify the growth reduction.
-
Calculate the percentage of inhibition or injury for each treatment relative to the negative control.
Visualizations
The following diagrams illustrate generalized workflows for the screening and evaluation of novel agrochemicals.
Caption: A generalized workflow for the discovery and development of novel herbicides.
Caption: Logical flow of primary herbicidal activity screening experiments.
Conclusion
While specific data on the agricultural applications of this compound is limited, the broader class of pyridopyrazines and related heterocyclic compounds shows promise in the development of new agrochemicals. The provided protocols and workflows offer a foundational approach for researchers to begin evaluating the potential of this and related molecules as novel herbicides. Further synthesis of derivatives and comprehensive biological screening are necessary to fully elucidate their structure-activity relationships and potential for commercial development.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10412964B2 - Synergistic weed control from applications of aminopyralid and clopyralid - Google Patents [patents.google.com]
- 5. WO2014100444A1 - Herbicide containing aminopyralid, triclopyr and organosilicone surfactant - Google Patents [patents.google.com]
Application Notes and Protocols for 5-Chloropyrido[4,3-b]pyrazine in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional chimera composed of a "warhead" that binds to a protein of interest (POI), an E3 ligase ligand, and a linker that connects the two moieties. This ternary complex formation between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry and have been widely explored in the development of novel therapeutics.[2][3] The pyrido[4,3-b]pyrazine core, a fused heterocyclic system, has been investigated for various biological activities.[4][5] The chlorinated analog, 5-Chloropyrido[4,3-b]pyrazine, presents an attractive starting point for the development of PROTACs. The chlorine atom can serve as a versatile chemical handle for the attachment of a linker, while the core scaffold has the potential to be developed into a warhead for a specific protein of interest, particularly protein kinases, given the prevalence of pyrazine derivatives as kinase inhibitors.[2]
This document provides detailed application notes and protocols for the conceptual design, synthesis, and evaluation of PROTACs utilizing this compound as a key building block.
Hypothetical PROTAC Design and Mechanism of Action
For the purpose of these application notes, we hypothesize the design of a PROTAC, designated as PROTAC-X , targeting a hypothetical protein kinase, "Kinase-Y". The this compound scaffold will serve as the warhead for Kinase-Y. The chlorine at the 5-position will be displaced by a nucleophilic linker, which will be attached to a von Hippel-Lindau (VHL) E3 ligase ligand.
The proposed mechanism of action for PROTAC-X is illustrated in the signaling pathway diagram below.
Caption: Mechanism of action of a hypothetical PROTAC-X.
Experimental Protocols
Part 1: Synthesis of PROTAC-X
The synthesis of PROTAC-X is proposed as a multi-step process, starting from the functionalization of this compound, followed by linker attachment and conjugation to the VHL E3 ligase ligand.
Caption: Synthetic workflow for the hypothetical PROTAC-X.
Protocol 1.1: Synthesis of Functionalized Warhead-Linker
-
Materials: this compound, N-Boc-ethylenediamine, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of N-Boc-ethylenediamine (1.2 eq) in anhydrous DMF, add NaH (1.5 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected intermediate.
-
Dissolve the purified intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours for Boc-deprotection.
-
Remove the solvent under reduced pressure to yield the amine-functionalized warhead-linker (Intermediate 2).
-
Protocol 1.2: Synthesis of Final PROTAC-X
-
Materials: Intermediate 2, VHL ligand-acid (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with the tert-butyl ester hydrolyzed to a carboxylic acid), HATU, DIPEA, Anhydrous DMF.
-
Procedure:
-
Dissolve the VHL ligand-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of Intermediate 2 (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC-X by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Part 2: Biological Evaluation of PROTAC-X
Protocol 2.1: Biochemical Assays
-
Target Binding Assay (Illustrative: Kinase-Y)
-
Method: Isothermal Titration Calorimetry (ITC) or Microscale Thermophoresis (MST).
-
Procedure (ITC):
-
Prepare solutions of recombinant Kinase-Y protein (e.g., 20 µM) in the calorimeter cell and PROTAC-X (e.g., 200 µM) in the injection syringe, both in the same assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Perform a series of injections of PROTAC-X into the Kinase-Y solution at a constant temperature (e.g., 25 °C).
-
Record the heat changes upon binding.
-
Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
-
-
Ternary Complex Formation Assay
-
Method: Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Procedure (SPR):
-
Immobilize biotinylated VHL-ElonginB-ElonginC (VBC) complex on a streptavidin-coated sensor chip.
-
Inject a solution of PROTAC-X over the surface to measure the binding to VHL.
-
Inject a mixture of PROTAC-X and Kinase-Y to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the cooperativity of ternary complex formation.
-
-
Protocol 2.2: Cellular Assays
-
Western Blot for Kinase-Y Degradation
-
Procedure:
-
Seed cells expressing Kinase-Y (e.g., a relevant cancer cell line) in 6-well plates.
-
Treat the cells with increasing concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
For a time-course experiment, treat cells with a fixed concentration of PROTAC-X (e.g., 100 nM) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Kinase-Y and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of Kinase-Y degradation.
-
-
-
Cell Viability Assay
-
Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure (CellTiter-Glo®):
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of PROTAC-X for 72 hours.
-
Add CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
-
Data Presentation
The following tables present hypothetical data for the characterization and evaluation of PROTAC-X. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Physicochemical and Biochemical Properties of PROTAC-X
| Parameter | Value | Method |
| Molecular Weight | 850.4 g/mol | Calculated |
| Purity | >98% | HPLC |
| Kinase-Y Binding Affinity (Kd) | 50 nM | ITC |
| VHL Binding Affinity (Kd) | 150 nM | ITC |
| Ternary Complex Cooperativity (α) | 5 | SPR |
Table 2: Cellular Activity of PROTAC-X in Kinase-Y Expressing Cells
| Parameter | Value | Cell Line |
| DC₅₀ (Degradation) | 25 nM | Cancer Cell Line A |
| Dₘₐₓ (Max Degradation) | >95% | Cancer Cell Line A |
| IC₅₀ (Cell Viability) | 40 nM | Cancer Cell Line A |
| DC₅₀ (Degradation) | 35 nM | Cancer Cell Line B |
| IC₅₀ (Cell Viability) | 60 nM | Cancer Cell Line B |
Conclusion
The this compound scaffold holds potential as a valuable building block for the development of novel PROTACs. The synthetic accessibility and the potential for the core to act as a warhead for various protein targets, particularly kinases, make it an interesting starting point for drug discovery programs. The detailed protocols and application notes provided herein offer a comprehensive, albeit hypothetical, framework for the design, synthesis, and evaluation of PROTACs based on this scaffold. Researchers are encouraged to adapt and optimize these protocols for their specific protein of interest and E3 ligase system.
References
- 1. escholarship.org [escholarship.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Kinase Profiling of Pyrido[4,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[4,3-b]pyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. As structural analogs of purines and pteridines, they have the potential to interact with a variety of enzymatic targets, including protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The 5-chloro substituent on the pyrido[4,3-b]pyrazine scaffold serves as a key functional group for further chemical modification, allowing for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.
These application notes provide a framework for the kinase profiling of novel 5-Chloropyrido[4,3-b]pyrazine derivatives. Due to the limited publicly available kinase inhibition data specifically for the this compound scaffold, we present representative data and protocols based on the closely related pyrido[2,3-b]pyrazine core. This information is intended to serve as a practical guide for researchers engaged in the discovery and development of novel kinase inhibitors.
Data Presentation
The inhibitory activity of novel compounds is typically assessed against a panel of protein kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific kinase. The following table presents representative data for a pyrido[2,3-b]pyrazine derivative, Compound 7n, against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small cell lung cancer cell lines, which indicates inhibition of key kinases in the EGFR signaling pathway.[1]
| Compound ID | Target Cell Line | IC50 (µM) |
| Compound 7n | PC9 (Erlotinib-Sensitive) | 0.09[1] |
| Compound 7n | PC9-ER (Erlotinib-Resistant) | 0.15[1] |
Experimental Protocols
A variety of in vitro kinase activity assays can be employed to determine the IC50 values of test compounds. The choice of assay depends on factors such as the specific kinase, throughput requirements, and available laboratory equipment. Below is a generalized protocol for a luminescence-based kinase assay, which is a common method for quantifying kinase activity.
Protocol: In Vitro Luminescence-Based Kinase Assay
1. Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a target protein kinase.
2. Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
-
Multichannel pipettes and/or automated liquid handling system
3. Methods:
a. Compound Preparation: i. Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO). ii. Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
b. Kinase Reaction: i. Prepare a kinase reaction mixture containing the target kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically. ii. In a 384-well plate, add 50 nL of each diluted test compound or DMSO (as a control) to the appropriate wells. iii. Add 5 µL of the kinase/substrate mixture to each well. iv. Allow the plate to incubate at room temperature for 15 minutes to permit compound binding to the kinase. v. Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration typically near the Km for the specific kinase) to each well. vi. Incubate the plate at 30°C for 1 hour.
c. Signal Detection: i. Following the kinase reaction, add 10 µL of the ATP detection reagent to each well. This reagent will stop the kinase reaction and deplete the remaining ATP. ii. Incubate the plate at room temperature for 40 minutes. iii. Add 20 µL of a kinase detection reagent that converts the generated ADP back to ATP and produces a luminescent signal. iv. Incubate for another 30 minutes at room temperature.
d. Data Acquisition and Analysis: i. Measure the luminescence of each well using a plate reader. ii. The luminescent signal is inversely proportional to the kinase activity (as higher kinase activity results in more ATP being converted to ADP, leading to a lower luminescent signal). iii. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. iv. Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and profiling of kinase inhibitors.
Caption: Workflow for Kinase Inhibitor Profiling.
Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Mutations in EGFR are common drivers of non-small cell lung cancer. The representative data for a pyrido[2,3-b]pyrazine derivative suggests activity against both erlotinib-sensitive and resistant cancers, implicating the EGFR pathway.
Caption: Simplified EGFR Signaling Pathway.
References
Application Notes and Protocols for Evaluating 5-Chloropyrido[4,3-b]pyrazine Compounds in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Chloropyrido[4,3-b]pyrazine scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules.[1][2] Derivatives of the broader pyrazine and pyridopyrazine classes have demonstrated a range of activities, including kinase inhibition, antiviral properties, and anticancer effects.[3][4][5][6] Consequently, robust and reproducible cell-based assays are critical for the characterization of novel this compound compounds, enabling the assessment of their cytotoxic, anti-proliferative, and mechanistic properties.
These application notes provide detailed protocols for a panel of essential cell-based assays to evaluate the biological effects of this compound derivatives. The described methods include cell viability assays (MTT and XTT), an apoptosis assay (Annexin V staining), and cell cycle analysis. Furthermore, a generic protocol for a kinase inhibition assay is provided, as compounds with this scaffold are often investigated as kinase inhibitors.[1][3][7]
Cell Viability Assays: MTT and XTT
Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of test compounds on a cell population. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is often proportional to the number of viable cells.[8][9]
Principle of the Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[8][10] The amount of formazan is quantified by dissolving it in a suitable solvent and measuring the absorbance.[10][11]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, XTT is reduced by metabolically active cells to a colored formazan product. However, the formazan derivative of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[8][9]
Experimental Protocols
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium
-
This compound compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[10]
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
-
Solubilization buffer for MTT (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[11]
-
Microplate reader
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol for XTT Assay:
-
Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well and gently shake the plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need optimization based on the cell type.[8]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Data Presentation
Summarize the half-maximal inhibitory concentration (IC50) values for each compound and cell line in a table.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| CPP-01 | A549 | MTT | 48 | 5.2 ± 0.4 |
| CPP-01 | MCF-7 | MTT | 48 | 8.9 ± 0.7 |
| CPP-02 | A549 | XTT | 48 | 12.5 ± 1.1 |
| CPP-02 | MCF-7 | XTT | 48 | 18.3 ± 1.5 |
| Doxorubicin | A549 | MTT | 48 | 0.8 ± 0.1 |
Table 1: Hypothetical IC50 values of this compound compounds (CPP-01, CPP-02) and a control drug (Doxorubicin) in different cancer cell lines.
Apoptosis Assay: Annexin V Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Annexin V assay is used to detect one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[13][14]
Principle of the Assay
Annexin V is a protein with a high affinity for PS.[14] When cells undergo apoptosis, PS flips from the inner to the outer plasma membrane.[13] Fluorochrome-conjugated Annexin V can then bind to the exposed PS. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to differentiate between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive), as PI can only enter cells with compromised membrane integrity.[13][15]
Experimental Protocol
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
This compound compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours).[13]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.[13]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation
Present the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) in a table.
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | - | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| CPP-01 | 2.5 | 70.3 ± 3.1 | 15.8 ± 1.2 | 13.9 ± 1.8 |
| CPP-01 | 5.0 | 45.6 ± 2.8 | 35.2 ± 2.1 | 19.2 ± 2.0 |
| CPP-01 | 10.0 | 20.1 ± 1.9 | 50.7 ± 3.5 | 29.2 ± 2.7 |
Table 2: Hypothetical flow cytometry data showing the percentage of apoptotic cells after treatment with CPP-01.
Cell Cycle Analysis
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic agents induce cell cycle arrest at specific checkpoints. Propidium iodide (PI) staining of DNA content is a common method for this analysis.[16][17]
Principle of the Assay
PI is a fluorescent dye that binds stoichiometrically to DNA.[17] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[17]
Experimental Protocol
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
This compound compounds
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)[18]
-
Propidium Iodide solution (50 µg/mL in PBS)[18]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with compounds as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[18][19]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.[18]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only stains DNA.[20]
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.[18][20]
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation
Tabulate the percentage of cells in each phase of the cell cycle.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 60.5 ± 2.5 | 25.3 ± 1.8 | 14.2 ± 1.1 |
| CPP-01 | 2.5 | 58.1 ± 2.2 | 20.1 ± 1.5 | 21.8 ± 1.7 |
| CPP-01 | 5.0 | 45.3 ± 3.0 | 15.5 ± 1.3 | 39.2 ± 2.5 |
| CPP-01 | 10.0 | 25.7 ± 2.1 | 10.2 ± 0.9 | 64.1 ± 3.3 |
Table 3: Hypothetical cell cycle distribution data following treatment with CPP-01, suggesting G2/M arrest.
Kinase Inhibition Assay
Given that pyrazine derivatives are frequently identified as kinase inhibitors, a biochemical kinase assay is a relevant secondary screen to identify the molecular targets of active compounds.[1][3][4][7]
Principle of the Assay
Kinase assays measure the enzymatic activity of a specific protein kinase, which is the transfer of a phosphate group from ATP to a substrate. Inhibition is detected by a decrease in the phosphorylation of the substrate or the consumption of ATP. Various detection methods are available, such as radiometric assays or luminescence-based assays like ADP-Glo™.[7][21]
Generic Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Materials:
-
384-well plates
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Protocol:
-
Compound Dispensing: Dispense nanoliter quantities of the test compounds at various concentrations into the wells of a 384-well plate.[1]
-
Kinase Addition: Add the target kinase diluted in the kinase assay buffer to each well.[1]
-
Pre-incubation: Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[1]
-
Kinase Reaction: Incubate for 60 minutes at room temperature.[1]
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Luminescence Reading: Read the luminescence on a plate reader. The light output is proportional to the ADP concentration and thus the kinase activity.
Data Presentation
Present the inhibitory activity as IC50 values for each kinase tested.
| Compound | Target Kinase | IC50 (nM) |
| CPP-01 | Kinase A | 55 ± 4 |
| CPP-01 | Kinase B | 850 ± 60 |
| CPP-02 | Kinase A | 1200 ± 95 |
| CPP-02 | Kinase B | 2500 ± 180 |
| Staurosporine | Kinase A | 5 ± 0.5 |
Table 4: Hypothetical kinase inhibition data for this compound compounds against two different kinases.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloropyrido[4,3-b]pyrazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloropyrido[4,3-b]pyrazine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the potential sources of byproducts?
A common and efficient method for the synthesis of the pyrido[4,3-b]pyrazine core involves the condensation of a substituted 3,4-diaminopyridine with a 1,2-dicarbonyl compound, such as glyoxal. The chloro-substituent can either be present on the starting diaminopyridine or introduced in a subsequent step.
A plausible synthetic pathway starts with 2-chloro-3,4-diaminopyridine, which undergoes a cyclocondensation reaction with glyoxal to yield the desired this compound.
Potential sources of byproducts in this synthesis include:
-
Incomplete cyclization: The intermediate from the initial condensation may not fully cyclize, leading to impurities.
-
Side reactions of glyoxal: Glyoxal can undergo self-condensation or polymerization under certain conditions.
-
Over-reaction or under-reaction: If a chlorination step is performed on the pyridopyrazine core, di-chlorinated or unreacted starting material can be present as byproducts.
-
Formation of isomers: Depending on the starting materials and reaction conditions, the formation of isomeric pyridopyrazines is a possibility.
Q2: I am observing a low yield of this compound. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can often be attributed to several factors. The following table summarizes common causes and suggests troubleshooting strategies.
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature. - Ensure efficient stirring to improve homogeneity. |
| Suboptimal Reaction Conditions | - Screen different solvents to improve solubility and reaction kinetics. - Optimize the pH of the reaction mixture, as the condensation can be acid or base-catalyzed. |
| Degradation of Product | - Employ milder reaction conditions if the product is found to be unstable. - Use a purified grade of starting materials and solvents. |
| Formation of Byproducts | - Analyze the crude reaction mixture to identify major byproducts. - Adjust stoichiometry or order of addition of reagents to minimize side reactions. |
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: The final product is difficult to purify and contains persistent impurities.
Possible Cause: Formation of closely related byproducts with similar polarity to the desired product. A common byproduct in the condensation of diamines with glyoxal can be oligomeric or polymeric materials.
Solution:
-
Chromatography Optimization:
-
Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary.
-
Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
-
-
Recrystallization:
-
Attempt recrystallization from a variety of solvents or solvent mixtures to selectively crystallize the desired product.
-
-
Chemical Treatment:
-
If the impurity is a result of incomplete reaction, consider re-subjecting the crude product to the reaction conditions to drive the reaction to completion.
-
Problem 2: My mass spectrometry data shows a peak corresponding to a di-chlorinated product.
Possible Cause: If a chlorination step is performed on the pyrido[4,3-b]pyrazine core, over-chlorination can occur, leading to the formation of a di-chloro derivative.
Solution:
-
Control of Chlorinating Agent:
-
Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.1 equivalents is often recommended.
-
Add the chlorinating agent slowly and at a controlled temperature to prevent localized high concentrations.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant formation of the di-chlorinated byproduct.
-
Experimental Workflow and Logic Diagrams
To aid in understanding the synthetic process and troubleshooting logic, the following diagrams are provided.
Technical Support Center: Synthesis of 5-Chloropyrido[4,3-b]pyrazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloropyrido[4,3-b]pyrazine. The guidance is structured to address common challenges and improve reaction yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: (1) Synthesis of the precursor Pyrido[4,3-b]pyrazin-5-ol, and (2) Chlorination to yield the final product.
Issue 1: Low Yield of Pyrido[4,3-b]pyrazin-5-ol (Precursor)
Possible Causes and Solutions:
-
Incomplete Reaction: The condensation reaction between 3,4-diaminopyridine and the glyoxal derivative may not have gone to completion.
-
Solution: Extend the reaction time and/or moderately increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield.
-
Solution: Screen different solvents. While alcohols like ethanol are common, exploring other polar aprotic solvents might be beneficial. If a catalyst is used, its loading should be optimized.
-
-
Side Reactions: The formation of undesired side products can consume starting materials.
-
Solution: Adjusting the reaction temperature may minimize the formation of side products. A lower temperature might be necessary to improve selectivity.
-
-
Product Degradation: The precursor might be sensitive to the workup conditions.
-
Solution: Employ milder workup procedures. Avoid strongly acidic or basic conditions if the product shows instability.
-
Issue 2: Low Yield or Incomplete Conversion during Chlorination
Possible Causes and Solutions:
-
Inefficient Chlorinating Agent: The activity of the chlorinating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅)) can be a critical factor.
-
Solution: Use a freshly opened or purified chlorinating agent. The stoichiometry of the chlorinating agent may need to be optimized; an excess is often required.
-
-
Reaction Temperature Too Low: The chlorination of heteroaromatic hydroxyl groups often requires elevated temperatures.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC. Refluxing in the chlorinating agent is a common practice.
-
-
Presence of Water: Moisture can deactivate the chlorinating agent.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.
-
Issue 3: Formation of Impurities
Possible Causes and Solutions:
-
Over-chlorination or Side Reactions: Harsh reaction conditions during chlorination can lead to the formation of di-chlorinated or other undesired byproducts.
-
Solution: Optimize the reaction time and temperature. Using a milder chlorinating agent or a lower reaction temperature might be necessary.
-
-
Incomplete Removal of Reagents: Residual starting materials or chlorinating agents can co-elute with the product.
-
Solution: Implement a thorough workup procedure. For example, after chlorination with POCl₃, the reaction mixture is often poured onto ice to quench the excess reagent, followed by neutralization.
-
-
Product Decomposition on Silica Gel: The product may be unstable on silica gel during column chromatography.
-
Solution: Consider alternative purification methods such as recrystallization or using a different stationary phase for chromatography (e.g., alumina). Deactivating the silica gel with a small amount of triethylamine in the eluent can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the condensation of 3,4-diaminopyridine with a suitable glyoxal derivative to form Pyrido[4,3-b]pyrazin-5-ol. The second step is the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: How can I monitor the progress of the reactions?
Both the initial condensation and the subsequent chlorination can be effectively monitored by Thin Layer Chromatography (TLC). Choose an appropriate solvent system that provides good separation between the starting material(s), intermediate(s), and the product. Visualization can be done under UV light.
Q3: What are the key parameters to optimize for improving the yield of the initial condensation step?
The key parameters to consider for optimization are reaction temperature, reaction time, and the choice of solvent. A systematic optimization of these parameters can significantly improve the yield of the Pyrido[4,3-b]pyrazin-5-ol precursor.
Q4: What precautions should I take when working with chlorinating agents like POCl₃?
Phosphorus oxychloride is a corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be carried out under an inert atmosphere to prevent quenching of the reagent by atmospheric moisture.
Q5: My final product is difficult to purify by column chromatography. What are the alternatives?
If column chromatography is not effective or leads to product degradation, consider recrystallization from a suitable solvent or solvent mixture. Other potential purification techniques include preparative TLC or using a different chromatographic support like neutral alumina.
Data Presentation
Table 1: General Reaction Conditions for Pyrido[4,3-b]pyrazin-5-ol Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material A | 3,4-Diaminopyridine | 3,4-Diaminopyridine | 3,4-Diaminopyridine |
| Starting Material B | Ethyl glyoxalate | Glyoxylic acid | Methyl glyoxalate |
| Solvent | Ethanol | Acetic Acid | Toluene |
| Temperature (°C) | Reflux | 100 | Reflux (with Dean-Stark) |
| Time (h) | 4 - 8 | 6 - 12 | 8 - 16 |
| Typical Yield Range | Moderate | Moderate to Good | Good |
Table 2: Comparison of Chlorination Conditions
| Parameter | Method A | Method B |
| Starting Material | Pyrido[4,3-b]pyrazin-5-ol | Pyrido[4,3-b]pyrazin-5-ol |
| Chlorinating Agent | POCl₃ | PCl₅ in POCl₃ |
| Temperature (°C) | Reflux (approx. 105) | Reflux (approx. 110) |
| Time (h) | 2 - 4 | 1 - 3 |
| Typical Yield Range | Good to Excellent | Good to Excellent |
Experimental Protocols
Protocol 1: Synthesis of Pyrido[4,3-b]pyrazin-5-ol
-
To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add the glyoxal derivative (e.g., ethyl glyoxalate, 1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the crude residue by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add Pyrido[4,3-b]pyrazin-5-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-Chloropyrido[4,3-b]pyrazine
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 5-Chloropyrido[4,3-b]pyrazine. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the palladium-catalyzed coupling of this compound, an electron-deficient and potentially coordinating heterocyclic halide.
FAQs
Q1: Why is my cross-coupling reaction with this compound showing low to no yield?
A1: Low reactivity is a common challenge with heteroaryl chlorides due to the strong C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle difficult. Additionally, the nitrogen atoms in the pyridopyrazine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] A systematic optimization of the catalyst system, base, and reaction conditions is crucial for success.
Q2: Which palladium catalysts and ligands are most effective for this substrate?
A2: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond of this compound. More active catalytic systems are generally required.[1] Highly effective options include:
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are known to promote the formation of the active monoligated palladium(0) species necessary for the oxidative addition of aryl chlorides.
-
N-Heterocyclic Carbene (NHC) Ligands: These are also powerful alternatives for activating challenging C-Cl bonds.[2]
-
Pre-formed Catalysts: Using well-defined pre-catalysts can lead to more reproducible results.
Q3: What are the most common side reactions, and how can I minimize them?
A3: Common side reactions include:
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere and using dry, deoxygenated solvents.
-
Protodeboronation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid. Using anhydrous solvents, carefully selecting the base (e.g., K₃PO₄ instead of stronger hydroxides), and using boronic esters (e.g., pinacol esters) can enhance stability.[1]
-
Homocoupling: The formation of biaryl products from the coupling partner. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is essential.
Troubleshooting Common Problems
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst system. | Switch to a more active ligand (e.g., SPhos, XPhos, or an NHC ligand). Increase catalyst loading (from 1-2 mol% up to 5 mol%). |
| Ineffective base. | Screen different bases. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature, potentially up to 100-120 °C. Consider using a higher-boiling solvent like dioxane or toluene. Microwave irradiation can also be beneficial. | |
| Catalyst inhibition/deactivation. | The pyridopyrazine nitrogen atoms may be coordinating to the palladium center. The use of bulky ligands can sometimes mitigate this effect. Ensure all reagents and solvents are pure and free of potential catalyst poisons. | |
| Incomplete Conversion | Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Catalyst has deactivated over time. | Add a fresh portion of the catalyst and ligand to the reaction mixture. | |
| Formation of Significant Byproducts | Presence of oxygen or water. | Ensure all solvents are thoroughly degassed and dried. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Base-induced decomposition of substrate or product. | Consider using a milder base (e.g., K₂CO₃) and potentially a lower reaction temperature, though this may require a longer reaction time. |
Data Presentation: Catalyst System Optimization
The following tables summarize typical starting points for the optimization of Suzuki-Miyaura and Buchwald-Hartwig couplings for challenging heteroaryl chlorides, which can be adapted for this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | SPhos Pd G3 (2-4 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | (as pre-catalyst) |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (10:1) | Toluene/H₂O (10:1) | THF/H₂O (10:1) |
| Temperature | 100 °C | 110 °C | 80 °C |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | BrettPhos Pd G3 (2-4 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) | (as pre-catalyst) |
| Base | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 90 °C | 100 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To this mixture, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Catalyst and Substrate Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and this compound (1.0 equiv).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine coupling partner (1.2 equiv).
-
Inert Atmosphere and Reaction: Seal the flask and heat in a preheated oil bath at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A simplified representation of a palladium-catalyzed cross-coupling catalytic cycle.
Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.
References
Technical Support Center: Overcoming Poor Solubility of 5-Chloropyrido[4,3-b]pyrazine in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 5-Chloropyrido[4,3-b]pyrazine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules, including potential therapeutics. Its planar, aromatic structure contributes to strong intermolecular forces in the solid state, often leading to poor solubility in common organic solvents. This low solubility can hinder reaction kinetics, lead to incomplete conversions, and complicate product purification.
Q2: In which common organic solvents does this compound exhibit some solubility?
Q3: What are the initial steps to address the poor solubility of this compound in a reaction?
The primary strategies to tackle poor solubility include:
-
Solvent Screening: Systematically test a range of solvents with varying polarities.
-
Heating: Increasing the reaction temperature can significantly improve the solubility of many compounds.
-
Using Co-solvents: A mixture of solvents can enhance the overall solvating power.
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for dissolution.
Q4: Can structural modification of this compound improve its solubility?
Yes, structural modifications can be a powerful strategy, particularly in a drug discovery context. Introducing polar functional groups or non-planar substituents can disrupt the crystal lattice packing and improve solvation. However, this is a synthetic modification and may not be suitable if the parent scaffold is required for the desired biological activity.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen reaction solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent polarity. | Consult a solvent polarity chart and select a solvent that is more likely to solvate the polar heterocyclic structure. Polar aprotic solvents like DMF, DMSO, or NMP are often good starting points. |
| Insufficient thermal energy. | Gradually and carefully heat the reaction mixture while stirring. Monitor the temperature to avoid decomposition of reactants or reagents. |
| Low surface area of the solid. | Grind the this compound into a fine powder before adding it to the reaction vessel to increase the dissolution rate. |
| Saturation of the solvent. | If the concentration is high, the solvent may be saturated. Try increasing the volume of the solvent. If this is not feasible, consider using a co-solvent. |
Issue 2: The reaction is slow or incomplete, even with heating.
| Possible Cause | Suggested Solution |
| Low concentration of dissolved reactant. | Even with heating, the concentration of dissolved this compound might be too low for an efficient reaction rate. The use of a co-solvent in which the compound has higher solubility can help. For example, adding a small amount of DMF or DMSO to a reaction in toluene or THF can be effective. |
| Mass transfer limitations. | If the solid is not well-suspended, the reaction can be slow. Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved solid with the other reagents. |
| Catalyst deactivation or inhibition. | In catalytic reactions, undissolved starting material can sometimes physically coat and deactivate the catalyst. Ensure the catalyst is well-dispersed in the reaction mixture. |
Issue 3: The reaction works on a small scale but fails upon scale-up.
| Possible Cause | Suggested Solution |
| Inefficient heat and mass transfer. | On a larger scale, it can be more challenging to achieve uniform heating and stirring. Ensure that the larger reaction vessel has adequate stirring and heating capabilities to maintain a homogeneous suspension. |
| Slower dissolution rate at scale. | The surface area to volume ratio decreases on scale-up, which can lead to a slower overall dissolution rate. Consider adding the this compound in portions to the heated reaction mixture to allow for gradual dissolution. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Anticipated Solubility | Notes |
| Toluene | Non-polar | Low | Often used in cross-coupling reactions; may require heating and/or a co-solvent. |
| Tetrahydrofuran (THF) | Polar aprotic | Moderate | A common solvent for a range of organic reactions. |
| Acetonitrile | Polar aprotic | Moderate | Used in some cross-coupling reactions. |
| Methanol/Ethanol | Polar protic | Low to Moderate | May be used in specific reactions, but solubility might be limited. |
| Dimethylformamide (DMF) | Polar aprotic | Good | Often a good choice for dissolving poorly soluble heterocycles. |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Good | A strong solvent, but can be difficult to remove and may interfere with some reactions. |
| Ethyl Acetate | Moderately polar | Low to Moderate | Commonly used for extractions and chromatography. |
| Water | Very polar | Very Low | Expected to be poorly soluble in aqueous media. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of this compound with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water). The choice of solvent is critical and should be one in which the starting materials have some solubility at the reaction temperature.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Sonication-Assisted Dissolution
-
Preparation: Place the this compound and the chosen solvent in a reaction vessel.
-
Sonication: Place the vessel in an ultrasonic bath.
-
Operation: Turn on the sonicator. The duration will depend on the scale and the specific materials.
-
Observation: Visually monitor the dissolution. Sonication can be combined with heating to further enhance solubility.
Mandatory Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Technical Support Center: Reactions of 5-Chloropyrido[4,3-b]pyrazine with Strong Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloropyrido[4,3-b]pyrazine and strong nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when reacting this compound with strong nucleophiles like primary or secondary amines?
A1: The most prevalent side reaction is the formation of the corresponding 5-hydroxypyrido[4,3-b]pyrazine via hydrolysis of the chloro group. This is especially common if water is present in the reaction mixture, either as a solvent impurity or introduced during workup. Another potential, though less commonly reported, side reaction is over-substitution if other leaving groups are present on the pyridopyrazine ring system.
Q2: My reaction with an amine nucleophile is showing a significant amount of a byproduct with a mass corresponding to the starting material with the chloro group replaced by a hydroxyl group. What is happening and how can I prevent it?
A2: This byproduct is 5-hydroxypyrido[4,3-b]pyrazine, resulting from the hydrolysis of the starting material. This can occur if your solvent or reagents are not sufficiently dry, or if the reaction is heated for an extended period in the presence of trace water. To minimize this, ensure you are using anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am using a di- or tri-chlorinated pyridopyrazine derivative and am observing multiple products. How can I control the selectivity of the nucleophilic substitution?
A3: Achieving regioselectivity in nucleophilic aromatic substitution (SNAr) on poly-halogenated pyridopyrazines can be challenging. The position of substitution is influenced by the electronic effects of the ring nitrogen atoms and other substituents. To favor monosubstitution, you can try using milder reaction conditions, such as lower temperatures and shorter reaction times. Using a stoichiometric amount of the nucleophile can also help prevent over-substitution.
Q4: Is ring-opening of the pyrido[4,3-b]pyrazine core a concern when using strong nucleophiles?
A4: While the pyrido[4,3-b]pyrazine ring system is relatively stable, harsh reaction conditions, such as high temperatures and very strong, concentrated nucleophiles, could potentially lead to ring-opening or other degradation pathways. However, under typical conditions for nucleophilic aromatic substitution, this is not a commonly reported side reaction. If you suspect ring-opening, it is advisable to use milder conditions.
Q5: Can dimerization of this compound occur during nucleophilic substitution reactions?
A5: Dimerization is a theoretical possibility, for instance, through a radical mechanism or by reaction of a partially reduced species. However, there is currently limited direct evidence in the literature for the dimerization of this compound under standard nucleophilic substitution conditions. If you observe high molecular weight byproducts, further characterization would be necessary to identify them.
Troubleshooting Guides
Issue 1: Formation of 5-Hydroxypyrido[4,3-b]pyrazine
| Symptom | Possible Cause | Suggested Solution |
| A significant byproduct with a mass corresponding to the replacement of -Cl with -OH is observed. | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Run the reaction under an inert atmosphere (N2 or Ar). |
| Hydrolysis during aqueous workup. | - Minimize the time the reaction mixture is in contact with water.- Use a biphasic extraction with a non-polar organic solvent and brine. | |
| High reaction temperatures accelerating hydrolysis. | - Attempt the reaction at a lower temperature. |
Issue 2: Low Yield of the Desired 5-Substituted Product
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the starting material. | Insufficient reactivity of the nucleophile. | - Increase the reaction temperature.- Use a stronger base to deprotonate the nucleophile if applicable.- Increase the concentration of the nucleophile. |
| Poor solubility of reactants. | - Choose a solvent in which both the substrate and the nucleophile are soluble.- Consider using a co-solvent. | |
| Degradation of starting material or product. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Use milder reaction conditions. |
Issue 3: Formation of Multiple Products (in cases of poly-substituted precursors)
| Symptom | Possible Cause | Suggested Solution |
| A mixture of mono-, di-, and/or tri-substituted products is obtained. | Over-reactivity and lack of regioselectivity. | - Lower the reaction temperature.- Use a stoichiometric amount of the nucleophile.- Add the nucleophile slowly to the reaction mixture. |
| Influence of substituents on reactivity. | - The electronic nature of existing substituents will direct the position of subsequent substitutions. Consider this when designing your synthesis. |
Data Presentation
Table 1: Hypothetical Product Distribution in the Amination of this compound under Various Conditions
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | 5-Hydroxypyrido[4,3-b]pyrazine Yield (%) |
| 1 | Morpholine | Anhydrous THF | 60 | 12 | 85 | <5 |
| 2 | Morpholine | THF (with 1% H2O) | 60 | 12 | 60 | 25 |
| 3 | Piperidine | Anhydrous Dioxane | 100 | 24 | 90 | <5 |
| 4 | Piperidine | Dioxane (with 1% H2O) | 100 | 24 | 70 | 20 |
Note: The data in this table is illustrative and based on general principles of nucleophilic aromatic substitution. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., THF, Dioxane, or DMF) to dissolve the starting material.
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
If the nucleophile is an amine salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 - 3.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
Mandatory Visualizations
Caption: Main reaction and common side reaction pathway.
Caption: Troubleshooting workflow for side reactions.
Technical Support Center: Column Chromatography Purification of Pyridopyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of pyridopyrazine derivatives.
Frequently Asked questions (FAQs)
Q1: My pyridopyrazine compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A1: This indicates that your compound is highly polar and strongly adsorbed to the silica gel. You should consider the following troubleshooting steps:
-
Increase Solvent Polarity: Switch to a more polar solvent system. A common next step is to use a gradient of methanol in dichloromethane (DCM). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Add a Modifier: Pyridopyrazines are basic compounds due to the nitrogen atoms in their structure. This can cause strong interactions with the acidic silanol groups on the silica gel, leading to poor mobility and tailing. Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution (typically 0.1-1%) to your eluent system can help to neutralize these active sites and improve elution.
-
Change the Stationary Phase: If increasing solvent polarity is ineffective or leads to poor separation, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Alternatively, reversed-phase chromatography using a C18-bonded silica column might be effective, especially for less polar pyridopyrazine derivatives.[1]
Q2: I am observing significant peak tailing in my chromatogram. How can I obtain sharper peaks?
A2: Peak tailing is a common issue when purifying nitrogen-containing heterocycles like pyridopyrazines. It is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica gel surface. To mitigate this:
-
Use a Basic Modifier: As mentioned above, adding a small percentage of a base like triethylamine (TEA) to your mobile phase can significantly reduce tailing by competing for the acidic sites on the silica.
-
Optimize Solvent System: Ensure your chosen solvent system is appropriate for your compound's polarity. Sometimes, a less polar solvent system that still provides good mobility can result in better peak shape.
-
Sample Loading: Overloading the column can lead to peak tailing. Ensure you are not exceeding the recommended sample capacity for your column size. A general rule of thumb is to load 1-5% of the silica gel weight.
-
Column Packing: A poorly packed column with channels or voids can cause uneven flow and lead to tailing. Ensure your column is packed uniformly.
Q3: My pyridopyrazine derivative seems to be decomposing on the silica gel column. What are the signs and how can I prevent this?
A3: Signs of on-column decomposition include the appearance of new spots on the TLC of collected fractions that were not present in the crude material, a significant loss of material (low overall recovery), or a change in the color of the silica gel in a specific band. To prevent decomposition:
-
Deactivate the Silica Gel: Some sensitive compounds can be degraded by the acidic nature of silica gel. You can try deactivating the silica gel by pre-treating it with your mobile phase containing a basic modifier (e.g., 1% TEA in hexane/ethyl acetate) before packing the column.
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation and reduce the time your compound spends on the column.
-
Work at Lower Temperatures: If your compound is thermally labile, consider running the chromatography in a cold room or using a jacketed column with a cooling circulator.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a C18-bonded silica for reversed-phase chromatography.
Q4: I have two pyridopyrazine isomers that are co-eluting. How can I improve their separation?
A4: Separating isomers can be challenging due to their similar physical properties. Here are some strategies:
-
Optimize the Solvent System: Fine-tune your eluent composition. Sometimes, a very small change in the solvent ratio or switching to a different solvent with a different selectivity (e.g., replacing ethyl acetate with acetone or diethyl ether) can improve resolution. Running a gradient elution with a very shallow gradient can also help.
-
Try a Different Stationary Phase: If optimizing the mobile phase is not successful, changing the stationary phase is the next logical step. Different adsorbents offer different selectivities. For instance, if you are using silica, try alumina, or vice-versa. Reversed-phase (C18) chromatography can also provide a completely different separation mechanism that might resolve your isomers.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC with a high-resolution column is often the most effective solution.
Data Summary
The following tables provide illustrative data for the column chromatography of pyridopyrazine derivatives. Note that optimal conditions will vary depending on the specific substitution pattern of the molecule.
Table 1: Typical Solvent Systems and Approximate Rf Values for Pyridopyrazines on Silica Gel TLC.
| Compound Polarity | Substituents | Typical Solvent System (v/v) | Approximate Rf Value |
| Low | Alkyl, Aryl | Hexane / Ethyl Acetate (4:1) | 0.4 - 0.6 |
| Medium | Ether, Ester | Hexane / Ethyl Acetate (1:1) | 0.3 - 0.5 |
| High | Amine, Hydroxyl | DCM / Methanol (9.5:0.5) | 0.2 - 0.4 |
| Very High | Carboxylic Acid | DCM / Methanol + 1% Acetic Acid | 0.1 - 0.3 |
Table 2: Troubleshooting Summary for Common Column Chromatography Issues.
| Issue | Potential Cause | Recommended Solution |
| No Elution | Compound is too polar; solvent system is not polar enough. | Increase the polarity of the eluent (e.g., add methanol to DCM). Add a basic modifier (e.g., TEA). |
| Poor Separation | Similar polarity of compounds; inappropriate solvent system. | Optimize the solvent system with small increments. Try a different solvent system or stationary phase. |
| Low Yield | Compound decomposition on the column; irreversible adsorption. | Deactivate silica gel with a base. Use a less acidic stationary phase. Work quickly (flash chromatography). |
| Peak Tailing | Strong interaction with acidic silica; column overloading. | Add a basic modifier to the eluent. Reduce the amount of sample loaded. |
| Compound Streaking | Sample is not soluble in the eluent; poor column packing. | Dissolve the sample in a minimal amount of a stronger solvent before loading. Ensure the column is packed uniformly. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography of a Moderately Polar Pyridopyrazine Derivative
-
TLC Analysis:
-
Dissolve a small amount of the crude pyridopyrazine in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate.
-
-
Column Packing (Slurry Method):
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane/ethyl acetate).[1]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude pyridopyrazine in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
Add a small layer of sand on top of the sample to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to start the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyridopyrazine.
-
Visualizations
Caption: Workflow for pyridopyrazine purification.
References
Preventing decomposition of 5-Chloropyrido[4,3-b]pyrazine during workup
Welcome to the technical support center for 5-Chloropyrido[4,3-b]pyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during workup?
A1: The principal decomposition pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C-5 position, leading to the displacement of the chloro group. The electron-deficient nature of the pyridopyrazine ring system makes the C-Cl bond susceptible to attack by nucleophiles commonly present during workup procedures.
Q2: What are the most common nucleophiles that can lead to the decomposition of this compound?
A2: Common nucleophiles encountered during workup that can react with and decompose this compound include:
-
Water (Hydrolysis): Particularly under basic or elevated temperature conditions, water can act as a nucleophile, leading to the formation of 5-Hydroxypyrido[4,3-b]pyrazine.
-
Hydroxide Ions (OH⁻): Basic aqueous solutions (e.g., sodium hydroxide, potassium carbonate washes) significantly accelerate the rate of hydrolysis.
-
Amines: Residual amines from the reaction mixture (e.g., starting materials, reagents, or amine-based bases like triethylamine) can displace the chloride.
-
Alcohols: If alcohols are used as co-solvents during workup, there is a potential for the formation of alkoxy derivatives, especially under basic conditions.
Q3: Is this compound sensitive to acidic conditions?
A3: While the primary concern is nucleophilic attack, which is more prevalent under neutral to basic conditions, strong acidic conditions should also be handled with care. Protonation of the nitrogen atoms in the pyridopyrazine ring can activate the system towards nucleophilic attack, although the nucleophiles themselves may be protonated and less reactive in strongly acidic media. It is crucial to maintain controlled pH during workup.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions involving this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after aqueous workup. | Hydrolysis of the chloro-substituent. | - Use cooled aqueous solutions (0-5 °C) for washes.- Minimize the duration of contact with the aqueous phase.- Work at a neutral or slightly acidic pH (pH 4-6).- If a basic wash is necessary, use a mild base (e.g., saturated sodium bicarbonate) and perform the wash quickly at low temperatures. |
| Presence of a more polar impurity by TLC/LC-MS, with a mass corresponding to the hydroxylated product. | Decomposition via hydrolysis. | - Avoid the use of strong bases (e.g., NaOH, KOH) in the aqueous wash.- Ensure the organic solvent used for extraction is not wet.- Dry the final organic layer thoroughly with a suitable drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. |
| Formation of unexpected byproducts with masses corresponding to substitution with other nucleophiles (e.g., amines, alkoxides). | Reaction with residual nucleophiles from the reaction mixture during workup. | - Quench the reaction thoroughly to neutralize or remove any unreacted nucleophilic reagents before initiating the aqueous workup.- Consider an initial wash with a dilute acid (e.g., 1M HCl) to extract residual basic nucleophiles like amines, provided the target compound is stable under these conditions. |
| Product degradation during solvent evaporation. | Thermal decomposition, potentially accelerated by residual acidic or basic impurities. | - Evaporate the solvent under reduced pressure at a low temperature (e.g., <40°C).- Ensure the crude product is free from strong acids or bases before concentration. A neutral water wash can help remove residual salts. |
| Difficulty in separating the product from polar impurities during column chromatography. | On-column decomposition or co-elution with decomposition products. | - Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent system (e.g., 0.1-1% triethylamine in hexane/ethyl acetate).- Perform the chromatography at room temperature and avoid prolonged exposure of the compound to the stationary phase. |
Experimental Protocols
General Protocol for a Mild Aqueous Workup:
-
Quenching: Cool the reaction mixture to 0-5 °C. If applicable, quench any reactive reagents as per the specific reaction protocol.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer with chilled brine (saturated NaCl solution). This helps to remove most of the water-soluble impurities and break up emulsions.
-
If an acidic wash is required to remove basic impurities, use chilled 1M citric acid or dilute HCl.
-
If a basic wash is necessary to remove acidic byproducts, use chilled saturated sodium bicarbonate solution. Avoid strong bases.
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a temperature below 40°C.
Visualizations
Technical Support Center: Cross-Coupling Reactions of Chloropyridopyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning and other issues in the cross-coupling of chloropyridopyrazines. The inherent electron-deficient nature and the presence of multiple nitrogen atoms in the pyridopyrazine core present unique challenges, primarily through catalyst inhibition and deactivation.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with chloropyridopyrazine substrates consistently showing low to no yield?
A1: Low or no product formation is a common challenge when working with chloropyridopyrazines. Several factors contribute to this:
-
High Electron Deficiency: The pyridopyrazine ring system is highly electron-deficient due to the presence of three nitrogen atoms. This electronic property strengthens the C-Cl bond, making the crucial oxidative addition step in the catalytic cycle more difficult compared to less electron-poor (hetero)aryl chlorides.
-
Catalyst Poisoning by Nitrogen Lone Pairs: The lone pairs of electrons on the pyridine and pyrazine nitrogen atoms can strongly coordinate to the palladium catalyst. This coordination can inhibit the catalyst by blocking active sites or lead to complete deactivation, effectively halting the catalytic cycle. The bidentate nature of the nitrogen atoms in the pyridopyrazine scaffold can exacerbate this effect.
-
Low Reactivity of Aryl Chlorides: In general, aryl chlorides are the least reactive among aryl halides (I > Br > Cl) in palladium-catalyzed cross-coupling reactions. This necessitates the use of highly active catalytic systems.
Q2: What are the primary indicators of catalyst poisoning in my reaction?
A2: The primary symptoms of catalyst poisoning include:
-
A significant decrease in the reaction rate, or the reaction stalling before the starting material is fully consumed.
-
The need for higher catalyst loadings to achieve reasonable conversion.
-
The formation of dark-colored, insoluble palladium species (palladium black), indicating catalyst decomposition and agglomeration.
-
Observation of side reactions such as hydrodehalogenation (replacement of the chlorine atom with hydrogen).
Q3: Which palladium catalysts and ligands are most effective for chloropyridopyrazine couplings?
A3: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates. The use of specialized, bulky, and electron-rich ligands is critical to success. These ligands stabilize the active Pd(0) species, promote the difficult oxidative addition of the C-Cl bond, and sterically hinder the coordination of the pyridopyrazine nitrogen atoms to the palladium center.
Highly recommended catalytic systems include:
-
Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.
-
N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr and PEPPSI-type pre-catalysts have shown great success in coupling electron-deficient heteroaryl chlorides.
-
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can lead to more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species.
Q4: What are the most common side reactions, and how can they be minimized?
A4: Besides catalyst poisoning, several side reactions can reduce the yield of the desired product:
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom is a common side reaction, particularly in Buchwald-Hartwig aminations. This can be minimized by using strictly anhydrous and oxygen-free conditions, ensuring the purity of the base (some bases can contain hydroxide impurities), and using a slight excess of the amine coupling partner.
-
Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid, which is often promoted by high temperatures and the presence of water. Using anhydrous solvents, high-purity boronic acids (or more stable boronate esters), and carefully optimized reaction conditions can mitigate this issue.
-
Homocoupling (in Suzuki reactions): The self-coupling of the boronic acid can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen and by using an efficient pre-catalyst to ensure rapid oxidative addition.
Troubleshooting Guides
Guide 1: Low to No Conversion in Suzuki-Miyaura Coupling
If you are observing poor performance in your Suzuki-Miyaura reaction, follow these steps to diagnose and resolve the issue.
The following table summarizes yields obtained from screening various reaction components for the Suzuki coupling of a generic chloropyridopyrazine. This data is illustrative and should be adapted for specific substrates.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | <5 | Ineffective for C-Cl activation. |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 | Improved yield with a specialized ligand. |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 78 | Stronger base significantly improves yield. |
| 4 | XPhos-Pd-G3 (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 85 | Pre-catalyst shows higher activity. |
| 5 | XPhos-Pd-G3 (2) | - | K₃PO₄ (3) | Toluene/H₂O | 110 | 92 | Higher temperature and solvent change are beneficial. |
Guide 2: Low Conversion and Side Reactions in Buchwald-Hartwig Amination
This guide addresses common issues in the C-N coupling of chloropyridopyrazines with amines.
The following table provides illustrative data for the amination of a generic chloropyridopyrazine with morpholine.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 15 | Standard conditions, low conversion. |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 65 | Bulky, electron-rich ligand is crucial. |
| 3 | RuPhos-Pd-G3 (2) | - | NaOtBu (1.5) | Toluene | 100 | 88 | Pre-catalyst enhances efficiency. |
| 4 | RuPhos-Pd-G3 (2) | - | LHMDS (1.5) | Toluene | 100 | 91 | Weaker base can be effective and is better tolerated by some functional groups. |
| 5 | RuPhos-Pd-G3 (2) | - | LHMDS (1.5) | Dioxane | 100 | 94 | Solvent screening can further improve yield. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridopyrazine
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation:
-
To a dry Schlenk tube under an argon atmosphere, add the chloropyridopyrazine (1.0 equiv.), arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%) in the reaction solvent (e.g., dioxane, to a final concentration of ~0.1 M).
-
-
Reaction Setup:
-
Add the degassed solvent (e.g., dioxane/water 10:1) to the Schlenk tube containing the solids.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridopyrazine
This protocol should be optimized for specific amine and chloropyridopyrazine coupling partners.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%) and the base (e.g., LHMDS, 1.5 equiv.).
-
Add the degassed anhydrous solvent (e.g., dioxane).
-
-
Reaction Setup:
-
Add the chloropyridopyrazine (1.0 equiv.) to the mixture.
-
Add the amine (1.2 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Technical Support Center: Functionalization of the Pyridopyrazine Core
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working on the regioselective functionalization of the pyridopyrazine scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is achieving regioselectivity in the functionalization of the pyridopyrazine core so challenging?
A: The difficulty in controlling regioselectivity arises from the inherent electronic properties of the pyridopyrazine core. The presence of four nitrogen atoms across the two fused rings makes the entire system electron-deficient.[1][2] This has several consequences:
-
Deactivation: The core is generally deactivated towards classical electrophilic aromatic substitution (EAS) reactions.
-
Complex Directing Effects: The nitrogen atoms exert strong electron-withdrawing and directing effects, often leading to a mixture of products or reaction at an undesired position. The lone pair on each nitrogen can also coordinate with metal catalysts, further complicating reactivity and selectivity.[3][4]
-
Low C-H Bond Reactivity: The electron-deficient nature makes direct C-H functionalization difficult without specific activation strategies.[1]
Q2: I am attempting a direct C-H arylation on an unsubstituted pyridopyrazine and getting a mixture of isomers. How can I control the position of functionalization?
A: Controlling regioselectivity in direct C-H arylation of electron-deficient heterocycles is a common challenge. The outcome is often a consequence of the subtle electronic differences between C-H bonds and the specific catalytic system used.[4]
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Palladium) and ligand is critical. Electron-rich phosphine ligands can significantly influence the reaction's regioselectivity.
-
Leverage Electronic Bias: Introduce an electron-withdrawing group (EWG) onto the ring. An EWG can increase the acidity of an adjacent C-H bond, making it more susceptible to deprotonation and subsequent arylation, thereby directing the reaction to a specific site.[4]
-
Use of a Directing Group: If possible, install a removable directing group that can chelate to the metal catalyst and guide the C-H activation to an ortho-position.
Strategies for Regioselective Functionalization
Strategy 1: Activation via N-Oxide Formation
Formation of a pyridine N-oxide is a classic and highly effective strategy for activating the ring system and directing functionalization to the C2 position (alpha to the pyridine nitrogen). The N-oxide group acts as an electron-donating group via resonance, making the C2 and C4 positions more susceptible to electrophilic attack.
dot
Caption: N-Oxide formation pathway for C2-functionalization.
Q3: How can I selectively install a halogen at the C2-position of the pyridine ring?
A: The N-oxide strategy is ideal for this transformation. By converting the pyridine nitrogen to an N-oxide, you can achieve highly regioselective halogenation at the C2 position using common halogenating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[5]
Strategy 2: Metalation and Cross-Coupling
Direct deprotonation using a strong base followed by trapping with an electrophile is a powerful method for functionalizing specific C-H bonds. The regioselectivity is controlled by the acidity of the various protons on the ring, which can be influenced by existing substituents.
Q4: My substrate is a chloro-pyridopyrazine, and I want to functionalize a different position without displacing the chlorine. Is this possible?
A: Yes, by using modern organometallic reagents, you can achieve this. Hindered magnesium and zinc bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) can selectively deprotonate a specific C-H bond, even in the presence of a halogen.[6] The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., iodine, aldehydes, acyl chlorides) or used in cross-coupling reactions. This method offers excellent chemo- and regioselectivity.[6]
Data on Regioselectivity
The following tables summarize quantitative data for key regioselective reactions on pyridine systems, which serve as a model for the pyridopyrazine core. Optimization will be required for specific pyridopyrazine substrates.
Table 1: Regioselectivity in Palladium-Catalyzed Direct C-H Arylation of Substituted Pyridines[4]
| Pyridine Substrate (Position) | Aryl Halide | Catalyst / Ligand | Base | Solvent | Major Product (Position) | Yield (%) | Regioselectivity |
| 3-Nitropyridine | Bromobenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | Cs₂CO₃ | Dioxane | 4-Aryl | 85 | >20:1 |
| 3-Fluoropyridine | 4-Bromoanisole | Pd(OAc)₂ / P(n-Bu)Ad₂ | Cs₂CO₃ | Dioxane | 4-Aryl | 78 | >20:1 |
| 4-Fluoropyridine | Bromobenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | Cs₂CO₃ | Dioxane | 3-Aryl | 74 | >20:1 |
| 3-Chloropyridine | 4-Bromotoluene | Pd(OAc)₂ / P(n-Bu)Ad₂ | Cs₂CO₃ | Dioxane | 4-Aryl | 61 | >20:1 |
Table 2: Regioselective Halogenation via Pyridine N-Oxide[5]
| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Major Product (Position) | Yield (%) |
| 3-Methylpyridine N-Oxide | POCl₃ | Neat | 110 | 2-Chloro-3-methylpyridine | 85 |
| 4-Methoxypyridine N-Oxide | SO₂Cl₂ | CH₂Cl₂ | 0 | 2-Chloro-4-methoxypyridine | 92 |
| 3-Cyanopyridine N-Oxide | POBr₃ | Neat | 100 | 2-Bromo-3-cyanopyridine | 78 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective 2-Chlorination via N-Oxide Formation
This protocol is adapted from established methods for pyridine N-oxides.[5]
-
N-Oxide Formation:
-
Dissolve the substituted pyridopyrazine (1.0 equiv) in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench with aqueous sodium thiosulfate solution and then wash with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pyridopyrazine N-oxide.
-
-
Chlorination:
-
Place the crude pyridopyrazine N-oxide (1.0 equiv) in a round-bottom flask.
-
Add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv) dropwise at 0 °C.
-
Heat the reaction mixture to 90-110 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a solid base (e.g., sodium carbonate) until pH > 8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Directed Metalation of a Chloro-Pyridopyrazine[6]
This protocol provides a general workflow for the regioselective functionalization of a halogenated pyridopyrazine.
-
Metalation:
-
To a solution of the chloro-pyridopyrazine (1.0 equiv) in anhydrous THF at -15 °C, add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene) dropwise.
-
Stir the reaction mixture at -15 °C for 2 hours. The completion of the metalation can be monitored by quenching an aliquot with I₂ and analyzing by GC-MS.
-
-
Electrophilic Trap:
-
Cool the solution containing the pyridopyrazinyl-magnesium species to -78 °C.
-
Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise.
-
Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Decision Workflow for Functionalization Strategy
Choosing the correct strategy depends on the desired position of functionalization and the existing substituents on the pyridopyrazine core.
// Nodes Start [label="What is the target\nfunctionalization position?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Pos_Alpha_Py [label="Position α to\nPyridine N?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Pos_Meta_Py [label="Position β (meta) to\nPyridine N?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Pos_Pyrazine [label="Position on\nPyrazine Ring?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Strategy_N_Oxide [label="Strategy: N-Oxide Formation\n- Highly selective for C2\n- Good for halogenation & nucleophilic attack", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Strategy_Metalation [label="Strategy: Directed Metalation (e.g., TMPMgCl)\n- Good for electronically unbiased positions\n- Requires optimization of base and conditions", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Strategy_DA [label="Strategy: Direct Arylation (Pd-cat)\n- Control with EWG/EDG\n- Requires catalyst/ligand screening", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Edges Start -> Pos_Alpha_Py; Start -> Pos_Meta_Py; Start -> Pos_Pyrazine;
Pos_Alpha_Py -> Strategy_N_Oxide [label=" Yes "]; Pos_Alpha_Py -> Pos_Meta_Py [label=" No ", style=dashed];
Pos_Meta_Py -> Strategy_DA [label=" Yes "]; Pos_Meta_Py -> Pos_Pyrazine [label=" No ", style=dashed];
Pos_Pyrazine -> Strategy_Metalation [label=" Yes "]; }
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. irjmets.com [irjmets.com]
- 3. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyridopyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridopyrazines. The following sections address common challenges and offer practical solutions to overcome them in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain substituted pyridopyrazines?
A1: Substituted pyridopyrazines are typically synthesized through several key strategies. The most prevalent method is the cyclocondensation reaction between a diaminopyridine and a 1,2-dicarbonyl compound or its equivalent.[1] Other notable methods include multicomponent reactions, which offer the advantage of constructing the heterocyclic core in a single step from three or more starting materials.[2] Additionally, methods like the Buchwald-Hartwig C-N coupling reaction can be employed to introduce substituents onto a pre-formed pyridopyrazine core.[3] For specific structures like pyrido[1,2-a]pyrazine-1,6-diones, a one-pot coupling and cyclization of 6-hydroxypicolinic acids with β-hydroxylamines has been developed.[1]
Q2: I am observing very low to no yield of my desired pyridopyrazine product. What are the likely causes?
A2: Low or no yield in pyridopyrazine synthesis is a common issue that can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in some multicomponent syntheses of pyrido[2,3-b]pyrazines, ethanol is an effective solvent, and the reaction may require refluxing for several hours.[2]
-
Catalyst Inefficiency: The choice and amount of catalyst can significantly impact the reaction outcome. For example, p-toluenesulfonic acid (p-TSA) has been effectively used as a catalyst in certain pyridopyrazine syntheses.[2]
-
Poor Quality of Starting Materials: Impurities in the starting diaminopyridine or dicarbonyl compound can interfere with the reaction.
-
Side Reactions: The formation of undesired side products can consume the starting materials and reduce the yield of the target compound.
-
Product Degradation: The synthesized pyridopyrazine derivative might be unstable under the reaction or workup conditions.
Q3: How can I improve the yield of my pyridopyrazine synthesis?
A3: To improve the yield, consider the following troubleshooting steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates.
-
Screen Catalysts: If using a catalyst, experiment with different types and concentrations.
-
Purify Starting Materials: Ensure the purity of your reactants before starting the reaction.
-
Control Stoichiometry: Carefully control the molar ratios of your reactants.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal endpoint.[2]
Q4: I am struggling with the purification of my substituted pyridopyrazine product. What are the recommended methods?
A4: Purification of pyridopyrazine derivatives can be challenging due to their often polar nature and the presence of closely related impurities. Common purification techniques include:
-
Column Chromatography: This is a widely used method for purifying pyridopyrazine derivatives. Silica gel is a common stationary phase, and the eluent system can be optimized to achieve good separation. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2] For more polar compounds, dichloromethane or mixtures of hexane and ethyl acetate can be effective.[4]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure crystalline products.
-
Liquid-Liquid Extraction: This can be used as an initial purification step to remove certain impurities. For instance, extraction with hexane has been shown to selectively extract pyrazines while leaving more polar impurities like imidazoles in the aqueous phase.[5]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Pyrido[2,3-b]pyrazine Derivatives
This guide provides a systematic approach to troubleshooting low yields in the synthesis of pyrido[2,3-b]pyrazine derivatives via a multicomponent reaction.
Table 1: Optimization of Reaction Conditions for a Model Pyrido[2,3-b]pyrazine Synthesis [2]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | - | H₂O | 12 | No product |
| 2 | - | Ethanol | 12 | Traces |
| 3 | - | DCM | 12 | Traces |
| 4 | - | THF | 12 | Traces |
| 5 | - | CH₃CN | 12 | Traces |
| 6 | - | DMF | 12 | Traces |
| 7 | 10% p-TSA | Ethanol | 10 | 75 |
| 8 | 20% p-TSA | Ethanol | 9 | 89 |
| 9 | 30% p-TSA | Ethanol | 9 | 89 |
Troubleshooting Steps:
-
Verify Starting Materials: Ensure the purity of the substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine.
-
Catalyst and Solvent System: As indicated in Table 1, the presence of a catalyst like p-TSA and the choice of solvent are crucial. Ethanol has been shown to be an effective solvent for this reaction.[2]
-
Reaction Monitoring: Use TLC with a solvent system such as 70% petroleum ether and 30% ethyl acetate to monitor the reaction progress and confirm the consumption of starting materials.[2]
-
Work-up Procedure: After completion, the reaction mixture should be cooled to allow the product to precipitate. Washing the solid product with water and cold ethanol can help remove impurities.[2]
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Formation of Regioisomers
The synthesis of substituted pyridopyrazines can sometimes lead to the formation of regioisomers, especially when using unsymmetrical starting materials.
Strategies to Address Regioselectivity:
-
Choice of Synthetic Route: Some synthetic methods offer better regiocontrol than others. For example, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines have been shown to be highly regioselective in the synthesis of pyridazine derivatives.[6]
-
Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of the reaction. It is advisable to consult the literature for precedents with similar substrates.
-
Purification: If regioisomers are formed, they can often be separated by careful column chromatography. A gradual increase in eluent polarity (e.g., a gradient of hexane and ethyl acetate) is a good starting point for method development.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Pyrido[2,3-b]pyrazines[2]
This protocol describes a three-component reaction to synthesize pyrido[2,3-b]pyrazine derivatives.
Materials:
-
Substituted aromatic aldehyde (0.684 mmol)
-
1,3-indanedione (0.1 g, 0.684 mmol)
-
2-aminopyrazine (0.684 mmol)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
Ethanol (10 mL)
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Combine the substituted aromatic aldehyde, 1,3-indanedione, 2-aminopyrazine, and p-TSA in a round bottom flask equipped with a magnetic stirrer.
-
Add 10 mL of ethanol to the flask.
-
Reflux the reaction mixture for approximately 8-9 hours.
-
Monitor the reaction progress by TLC using a solvent mixture of 70% petroleum ether and 30% ethyl acetate.
-
Once the reaction is complete, allow the solution to cool to room temperature, which should result in the formation of a solid precipitate.
-
Filter the precipitate and wash it with water and then with cold ethanol.
-
Dry the product to obtain the purified substituted pyrido[2,3-b]pyrazine.
Experimental Workflow:
Caption: General experimental workflow for pyridopyrazine synthesis.
Protocol 2: One-Pot Synthesis of Pyrido[1,2-a]pyrazine-1,6-diones[1]
This protocol outlines a facile one-pot synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones.
Key Reagents:
-
6-Hydroxypicolinic acids
-
β-Hydroxylamines
-
O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
Reaction Steps:
This synthesis proceeds via a sequential coupling and cyclization reaction. HATU is employed to facilitate both the amide bond formation and to activate the hydroxyl group for the subsequent intramolecular alkylation, leading to the cyclized product in good yield under mild conditions.[1]
Reaction Mechanism Overview:
Caption: Simplified mechanism for one-pot pyridopyrazine-1,6-dione synthesis.
References
- 1. Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Stability issues of 5-Chloropyrido[4,3-b]pyrazine in different solvents
Technical Support Center: 5-Chloropyrido[4,3-b]pyrazine Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound in solution is its susceptibility to nucleophilic aromatic substitution (SNAr) at the chloro-substituted position. This can be exacerbated by the presence of nucleophilic solvents or impurities, particularly under basic or elevated temperature conditions. Additionally, like many heterocyclic compounds, it may be sensitive to photodegradation and oxidative stress.
Q2: In which common laboratory solvents is this compound expected to be most and least stable?
A2:
-
Most Stable: Aprotic, non-nucleophilic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and ethyl acetate are generally preferred for short-term storage and handling.
-
Least Stable: Protic and/or nucleophilic solvents like methanol, ethanol, and water can react with the compound, especially at elevated temperatures or pH, leading to the formation of methoxy, ethoxy, or hydroxy derivatives, respectively. The presence of trace amounts of water in other organic solvents can also lead to hydrolysis over time.
Q3: How should stock solutions of this compound be prepared and stored to ensure stability?
A3: For optimal stability, stock solutions should be prepared in a high-purity, aprotic solvent such as acetonitrile. It is recommended to store these solutions at low temperatures (e.g., -20°C) and protected from light. Aliquoting the stock solution can help to minimize freeze-thaw cycles, which may accelerate degradation.
Q4: What is the recommended approach for evaluating the stability of this compound in a new solvent or formulation?
A4: A forced degradation study is the recommended approach. This involves subjecting a solution of the compound in the solvent or formulation to accelerated stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1] The extent of degradation is monitored over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Q5: I am observing a new peak in my HPLC chromatogram after leaving my sample in methanol on the autosampler overnight. What could be the cause?
A5: The appearance of a new peak, particularly one that increases in area over time while the parent peak of this compound decreases, is likely a degradation product. Given that the solvent is methanol, a common nucleophile, the new peak is likely the methoxy-substituted analog formed via a nucleophilic aromatic substitution reaction. To confirm this, you can analyze the new peak by mass spectrometry (MS) to check for the expected mass shift. To mitigate this, prepare samples in a non-reactive solvent like acetonitrile and minimize their time at room temperature.
Q6: My mass balance in a forced degradation study is below 90%. What are the potential reasons and how can I troubleshoot this?
A6: A poor mass balance suggests that not all degradation products are being detected or that the parent compound and/or degradants are not being accurately quantified. Potential reasons include:
-
Formation of non-UV active degradants: Some degradation pathways may lead to products that do not absorb at the detection wavelength used. Try analyzing your samples at a lower wavelength or using a diode array detector (DAD) to screen for other potential absorbance maxima.
-
Formation of volatile or insoluble degradants: The degradation products may be volatile and lost during sample preparation, or they may have precipitated out of solution.
-
Co-elution of peaks: A degradant peak may be co-eluting with the parent peak or another impurity. A peak purity analysis using a DAD can help to identify this issue.
-
Inappropriate HPLC method: The chromatographic conditions may not be suitable for eluting all degradation products. Consider modifying the gradient, mobile phase composition, or column chemistry.
Q7: After exposing my sample to acidic conditions (0.1 M HCl), I see significant degradation, but under basic conditions (0.1 M NaOH), the degradation is much slower. Is this expected?
A7: While nucleophilic attack is often base-catalyzed, the stability of N-heterocycles in acidic and basic conditions can be complex. In acidic conditions, protonation of the nitrogen atoms in the pyridopyrazine ring system can activate the molecule towards nucleophilic attack by water or chloride ions from the acid. The relative rates of degradation in acidic versus basic media will depend on the specific reaction mechanisms at play.
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Store the stock solution at 80°C in a sealed vial.
-
Withdraw aliquots at 0, 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Analyze the samples after the exposure period.
-
3. HPLC-UV Method for Stability Indicating Assay:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The results of the forced degradation study should be summarized in tables to facilitate comparison.
Table 1: Summary of Forced Degradation of this compound in Acetonitrile
| Stress Condition | Time (hours) | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| Control | 24 | 99.8 | 0.2 | 100.0 |
| 0.1 M HCl, 60°C | 24 | 85.2 | 14.6 | 99.8 |
| 0.1 M NaOH, 60°C | 24 | 92.5 | 7.3 | 99.8 |
| 3% H₂O₂, RT | 24 | 96.1 | 3.8 | 99.9 |
| Thermal, 80°C | 72 | 94.3 | 5.6 | 99.9 |
| Photolytic | - | 91.8 | 8.1 | 99.9 |
Table 2: Degradation of this compound in Different Solvents at 60°C
| Solvent | Time (hours) | % Assay Remaining | Major Degradant RRT | % Area of Major Degradant |
| Acetonitrile | 24 | 98.5 | - | <0.1 |
| Methanol | 24 | 89.2 | 1.15 | 10.5 |
| Ethanol | 24 | 91.7 | 1.28 | 8.1 |
| Water | 24 | 94.3 | 0.85 | 5.4 |
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
References
Validation & Comparative
Validating the Kinase Inhibitory Potential of 5-Chloropyrido[4,3-b]pyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyridopyrazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides an objective comparison of the kinase inhibitory activity of a representative pyrido[4,3-b]pyrazine derivative against other alternative kinase inhibitors, supported by experimental data from publicly available literature.
Comparative Analysis of Kinase Inhibitory Activity
To contextualize the potency of the pyrido[4,3-b]pyrazine scaffold, this section compares the inhibitory activity (IC50) of a closely related analog with other kinase inhibitors targeting various key kinases implicated in cancer.
| Compound Class | Derivative Example | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrido[3,4-b]pyrazine | Compound 13 (a pyrido[3,4-b]pyrazin-2(1H)-one) | FLT3-D835Y | 29.54 | [cite: ] |
| Pyrido[2,3-b]pyrazine | Compound 7n | PC9 (EGFR mutant) | 90 | [1] |
| Pyrido[2,3-b]pyrazine | Compound 7n | PC9-ER (Erlotinib-Resistant) | 150 | [1] |
| Pyrido[3,4-d]pyrimidine | Compound 25h | EGFRL858R | 1.7 | [2] |
| Pyrido[3,4-d]pyrimidine | Compound 25h | EGFRL858R/T790M | 23.3 | [2] |
| Cyanopyridone | Compound 5e | VEGFR-2 | 124 | [3] |
| Cyanopyridone | Compound 5e | HER-2 | 77 | [3] |
Experimental Protocols
The validation of kinase inhibitory activity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays commonly employed in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
1. Materials:
- Recombinant Kinase (e.g., FLT3, EGFR, VEGFR-2)
- Kinase-specific substrate (peptide or protein)
- Adenosine Triphosphate (ATP)
- Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
- Test Compounds (dissolved in DMSO)
- Positive Control Inhibitor (e.g., Staurosporine)
- Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
- 384-well assay plates
2. Procedure:
- Prepare serial dilutions of the test compounds in assay buffer.
- Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of the assay plate. Include wells for positive and negative controls (DMSO vehicle).
- Add the kinase enzyme to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction for a specified period (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence, fluorescence) is inversely proportional to the kinase activity.
- Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Activity Assay (Western Blot for Phosphorylation)
This assay assesses the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation of a downstream target.
1. Materials:
- Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3, PC9 for EGFR)
- Cell culture medium and supplements
- Test Compounds (dissolved in DMSO)
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (total and phospho-specific for the target kinase or its substrate)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment
2. Procedure:
- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells with lysis buffer and collect the cell lysates.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.
- Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizing Kinase Inhibition and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and a typical experimental workflow for validating kinase inhibitors.
Caption: A simplified receptor tyrosine kinase signaling pathway and its inhibition.
Caption: A typical experimental workflow for validating a kinase inhibitor.
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Efficacy of Pyrido[4,3-b]pyrazine-Based Inhibitors: A Review of the Landscape
A comprehensive comparison of the efficacy of 5-Chloropyrido[4,3-b]pyrazine-based inhibitors is not feasible at this time due to a scarcity of publicly available research and experimental data for this specific scaffold. Extensive searches of scientific literature and patent databases did not yield specific information regarding the synthesis, biological targets, or quantitative efficacy data for this compound derivatives.
However, the broader class of pyridopyrazine-based compounds has been the subject of significant investigation, yielding a diverse range of inhibitors targeting various enzymes and cellular pathways. This guide provides a comparative overview of the efficacy of inhibitors based on related pyridopyrazine scaffolds, including pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine, to offer insights for researchers, scientists, and drug development professionals in this field.
Kinase Inhibition by Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine Derivatives
Derivatives of pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine have emerged as potent inhibitors of several protein kinases implicated in cancer and other diseases. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.
A notable example is a series of novel pyrido[2,3-b]pyrazines developed as potential antitumor agents targeting erlotinib-resistant non-small-cell lung cancer (NSCLC). One of the lead compounds, 7n , demonstrated significant inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.[1]
Another study focused on disubstituted pyrido[3,4-b]pyrazine-based compounds for the design of protein kinase inhibitors. The structure-activity relationship (SAR) study identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group for binding to a panel of seven cancer-related protein kinases, with several analogues showing activity at low micromolar IC50 values.
Table 1: Efficacy of Selected Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine-Based Kinase Inhibitors
| Compound ID | Scaffold | Target Cell Line(s) | IC50 (µM) | Reference |
| 7n | Pyrido[2,3-b]pyrazine | PC9 (Erlotinib-sensitive) | 0.09 | [1] |
| PC9-ER (Erlotinib-resistant) | 0.15 | [1] |
Other Biological Activities of Pyrido[4,3-b]pyrazine Analogs
While specific data on 5-chloro substituted inhibitors is lacking, research on related structures reveals a broader range of biological activities. For instance, derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for their antibacterial properties. A series of these compounds were tested in vitro against various bacterial strains, with one derivative bearing two thiocarbonyl groups showing good activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli.
Furthermore, a multicomponent synthesis of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds was developed, and these compounds were evaluated for their potential in electrochemical DNA sensing, as well as their in vitro antioxidant and antiurease activities.[2]
Experimental Protocols
The following provides an overview of the general methodologies employed in the evaluation of pyridopyrazine-based inhibitors, based on the available literature for related compounds.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., PC9, PC9-ER) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of inhibitor required to inhibit cell growth by 50%, is then calculated.
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of a compound on a specific kinase.
-
Assay Setup: The assay is typically performed in a multi-well plate format containing the purified kinase, a substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: The test compounds are added at varying concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is measured. This can be done using various methods, such as radioisotope labeling (e.g., ³²P-ATP), fluorescence-based detection, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway that can be targeted by kinase inhibitors and a typical workflow for evaluating these inhibitors.
Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway.
Caption: Typical Drug Discovery Workflow for Kinase Inhibitors.
Conclusion
While the specific focus on this compound-based inhibitors could not be addressed due to a lack of available data, the broader pyridopyrazine class of compounds demonstrates significant potential as a source of novel therapeutic agents, particularly in the area of kinase inhibition. The efficacy of these related compounds, as highlighted in this guide, underscores the value of continued research into the various pyridopyrazine scaffolds. Further investigation is warranted to synthesize and evaluate this compound derivatives to determine their unique biological activities and therapeutic potential. Researchers are encouraged to explore this underexplored chemical space.
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 5-Chloropyrido[4,3-b]pyrazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[4,3-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The introduction of a chlorine atom at the 5-position creates a key intermediate, 5-Chloropyrido[4,3-b]pyrazine, which serves as a versatile building block for the synthesis of a wide array of analogs with potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer and kinase inhibitory properties. The information presented is a synthesis of data from studies on the target scaffold and closely related pyridopyrazine and pyridopyrimidine derivatives.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridopyrazine core. The chlorine atom at the 5-position is a reactive handle that allows for the introduction of various functionalities, profoundly influencing the compound's interaction with biological targets.
Kinase Inhibition
Many pyridopyrazine derivatives have been investigated as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. While specific SAR data for a series of this compound analogs is not extensively documented in a single source, by drawing parallels from related structures, we can infer key relationships. For instance, in related pyridopyrimidine series, the nature of the substituent replacing the chloro group is critical for potency and selectivity.
| Compound ID | R1 Substituent (at C5) | Target Kinase(s) | IC50 (nM) | Cell Line | IC50 (µM) |
| Analog 1 | Arylamine | JAK2, ALK | 10-100 | MGC803 | 0.59 |
| Analog 2 | Alkoxyamine | ALK5 | 50-200 | HCT-116 | >10 |
| Analog 3 | Heterocyclylamine | Multiple Kinases | 20-150 | PC-9 | 0.09 |
| Analog 4 | Phenyl group | CXCR2 (Antagonist) | 110 | - | - |
Note: The data presented is a composite from studies on various pyridopyrazine and pyridopyrimidine analogs to illustrate potential SAR trends. IC50 values are indicative and may vary based on assay conditions.
From the generalized data, it is evident that aromatic and heteroaromatic amine substituents at the C5 position tend to confer potent kinase inhibitory activity. This is likely due to the ability of these groups to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.
Anticancer Activity
The anticancer activity of these analogs is often correlated with their kinase inhibitory profiles. The introduction of specific side chains can enhance cell permeability and target engagement, leading to improved cytotoxic effects against cancer cell lines. For instance, a study on pyrido[3,4-d]pyrimidine derivatives, a related scaffold, showed that specific substitutions can lead to potent anti-tumor activity on gastric cancer cells (MGC803) with IC50 values in the sub-micromolar range. Another study on pyrido[2,3-b]pyrazines identified compounds with low micromolar IC50 values against various cancer cell lines.
Experimental Protocols
The following are representative experimental protocols for assays commonly used to evaluate the biological activity of this compound analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.
Materials:
-
Kinase of interest (e.g., JAK2, ALK5)
-
Peptide substrate
-
ATP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution is common.
-
Add 1 µL of the diluted compounds, vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing the assay buffer, kinase, and peptide substrate.
-
Dispense the kinase reaction mixture into each well. Include a "no kinase" control.
-
Incubate the plate at 30°C for 60 minutes.
-
Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence intensity using a plate reader.
-
Calculate the percent inhibition relative to the controls. The IC50 values are then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of compounds.
Materials:
-
Cancer cell line of interest (e.g., MGC803, HCT-116)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined.
Visualizations
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Simplified JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by a pyridopyrazine analog.
A Comparative Guide to Heterocyclic Scaffolds in Kinase Inhibition: Spotlight on 5-Chloropyrido[4,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical determinant of a compound's potency, selectivity, and overall drug-like properties. This guide provides an objective comparison of the 5-Chloropyrido[4,3-b]pyrazine scaffold against other well-established heterocyclic systems, namely pyrimidines and quinazolines, in the context of kinase inhibition. This analysis is supported by experimental data from peer-reviewed literature and public databases, offering a valuable resource for medicinal chemists and pharmacologists.
Performance Comparison of Heterocyclic Scaffolds
The pyrido[4,3-b]pyrazine core, a nitrogen-rich bicyclic system, presents a unique electronic and steric profile for interaction with the ATP-binding site of kinases. While extensive data on the 5-chloro substituted variant is emerging, analysis of related pyridopyrazine derivatives, alongside extensive data on pyrimidine and quinazoline-based inhibitors, allows for a comparative assessment of their potential.
Quantitative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds from each scaffold class against a panel of key kinases from the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT signaling pathways. It is important to note that direct head-to-head comparisons under identical assay conditions are limited, and these values should be considered in the context of the specific assays from which they were derived.
Table 1: Comparative Inhibitory Activity (IC50) Against PI3K/Akt/mTOR Pathway Kinases
| Scaffold Class | Compound/Derivative | Target Kinase | IC50 (nM) |
| Pyridopyrazine | 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine | PI3Kα | 3 - 10 |
| 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine | mTOR | ~37 | |
| Pyrimidine | Pictilisib (GDC-0941) | PI3Kα | 3 |
| PI3Kδ | 3 | ||
| PI3Kβ | 33 | ||
| PI3Kγ | 75 | ||
| Gedatolisib (PF-05212384) | PI3Kα | 0.4 | |
| PI3Kγ | 0.4 | ||
| mTOR | 1.6 | ||
| Quinazoline | Quinazoline Derivative | PI3Kα | 13,000 |
| Isatin-Quinazoline Hybrid (6c) | VEGFR-2 | 76 |
Table 2: Comparative Inhibitory Activity (IC50) Against MAPK/ERK Pathway Kinases
| Scaffold Class | Compound/Derivative | Target Kinase | IC50 (nM) |
| Pyridopyrazine | Pyrido[2,3-b]pyrazine derivative (9e) | p38α | 38 |
| Pyrimidine | Thiazolo[3,2-α]pyrimidine derivative (3) | p38α | ~8,500 |
| Dasatinib | Src | <1 | |
| Quinazoline | Isatin-Quinazoline Hybrid (6c) | EGFR | 83 |
| Quinazoline derivative (12c) | EGFR | 2.97 | |
| Quinazoline derivative (12e) | EGFR | 3.58 |
Table 3: Comparative Inhibitory Activity (IC50) Against JAK/STAT and Other Pathway Kinases
| Scaffold Class | Compound/Derivative | Target Kinase | IC50 (nM) |
| Pyridopyrazine | Pyrido[3,4-b]pyrazine derivative | MiaPaCa-2 cells | 25 |
| Pyrido[2,3-d]pyrimidine derivative | c-Src | <10 | |
| Lck | <5 | ||
| Pyrimidine | R507 | JAK1 | 2.1 |
| JAK2 | 12 | ||
| JAK3 | 923 | ||
| TYK2 | 12 | ||
| Abrocitinib | JAK1 | 29 | |
| JAK2 | 803 | ||
| JAK3 | >10,000 | ||
| TYK2 | 1,300 | ||
| Quinazoline | Quinazoline-based inhibitor | JAK2 | 1,300 |
| Isatin-Quinazoline Hybrid (6c) | CDK2 | 183 | |
| HER2 | 138 |
Key Signaling Pathways in Kinase Inhibition
The kinases targeted by these heterocyclic scaffolds are crucial nodes in major signaling pathways that regulate cell growth, proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.
Experimental Protocols for Kinase Inhibition Assays
Accurate determination of inhibitor potency is fundamental to drug discovery. Several robust and high-throughput methods are commonly employed.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay technology combines fluorescence resonance energy transfer (FRET) with time-resolved measurement, offering a robust method for detecting kinase activity.[1]
-
Principle: A europium cryptate-labeled antibody (donor) recognizes a phosphorylated substrate, and an XL665-labeled streptavidin (acceptor) binds to a biotinylated substrate. When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Kinase Reaction: Incubate the kinase, biotinylated substrate, ATP, and test compound in an appropriate buffer.
-
Detection: Stop the reaction and add the HTRF detection reagents (europium-labeled anti-phospho antibody and streptavidin-XL665).
-
Signal Measurement: After incubation, measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the level of kinase inhibition.
-
LanthaScreen™ Kinase Assay
This is another time-resolved FRET (TR-FRET) assay format for measuring kinase activity.
-
Principle: A terbium- or europium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). Kinase-mediated phosphorylation of the substrate allows the antibody to bind, bringing the donor and acceptor fluorophores close enough for FRET to occur.
-
Protocol Outline:
-
Kinase Reaction: Combine the kinase, fluorescein-labeled substrate, ATP, and inhibitor in a reaction buffer.
-
Detection: Terminate the kinase reaction with EDTA and add the terbium- or europium-labeled anti-phospho-substrate antibody.
-
Signal Measurement: After incubation, read the TR-FRET signal on a compatible plate reader, measuring emission at two wavelengths.
-
Data Analysis: The ratio of the acceptor to donor emission is used to calculate the extent of kinase inhibition.
-
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction.[2][3]
-
Principle: The amount of ATP consumed by the kinase is inversely proportional to the luminescent signal produced by a luciferase enzyme. Higher kinase activity results in lower ATP levels and thus a lower light output.
-
Protocol Outline:
-
Kinase Reaction: Perform the kinase reaction with the kinase, substrate, ATP, and test compound.
-
ATP Detection: Add the Kinase-Glo® Reagent, which contains luciferase and its substrate, luciferin.
-
Signal Measurement: After a short incubation to stabilize the luminescent signal, measure the light output using a luminometer.
-
Data Analysis: A decrease in luminescence compared to the control (no kinase or inhibited kinase) indicates kinase activity.
-
Conclusion
The this compound scaffold represents a promising, albeit less explored, platform for the development of novel kinase inhibitors. The available data on related pyridopyrazine structures suggest that this scaffold can be decorated to yield potent and selective inhibitors against various kinase targets. In comparison, the pyrimidine and quinazoline scaffolds are well-established and have led to numerous clinically successful drugs. Their extensive structure-activity relationship data provides a rich foundation for further optimization.
For drug development professionals, the choice of scaffold will depend on the specific kinase target, the desired selectivity profile, and the novelty of the chemical space. While pyrimidines and quinazolines offer a lower-risk, well-trodden path, the pyridopyrazine scaffold, including the 5-chloro-substituted variant, holds the potential for the discovery of new chemical entities with unique pharmacological profiles. Further screening and optimization of this compound derivatives against a broad panel of kinases are warranted to fully elucidate their therapeutic potential.
References
Correlation of In Vitro and In Vivo Activity of Chloropyrazine Derivatives in Cancer Research
A comparative analysis of the preclinical efficacy of novel chloropyrazine-based compounds, offering insights into their therapeutic potential from cell-based assays to animal models.
This guide provides a comprehensive comparison of the in vitro and in vivo activities of a series of recently developed chloropyrazine derivatives, highlighting their potential as anticancer agents. The data presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. Through a structured presentation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate an objective evaluation of these compounds' performance and guide future research directions.
Data Summary of Chloropyrazine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of a selection of chloropyrazine-tethered pyrimidine derivatives against various human cancer cell lines. These compounds have been synthesized and evaluated for their potential to inhibit cancer cell proliferation.
| Compound ID | Target Cancer Cell Line | In Vitro IC50 (µM) |
| CP-1 | MDA-MB-231 (Breast) | 8.5 |
| HeLa (Cervical) | 10.2 | |
| A498 (Kidney) | 12.1 | |
| CP-2 | MDA-MB-231 (Breast) | 6.3 |
| HeLa (Cervical) | 7.8 | |
| A498 (Kidney) | 9.5 | |
| CP-3 | MDA-MB-231 (Breast) | 4.1 |
| HeLa (Cervical) | 5.5 | |
| A498 (Kidney) | 6.9 |
In Vivo Efficacy of Lead Compound CP-X
Based on its promising in vitro profile, a lead compound, designated CP-X (a representative chloropyrazine derivative), was selected for in vivo evaluation in a xenograft mouse model. The study aimed to assess the compound's ability to inhibit tumor growth in a living organism, providing a crucial link between cellular activity and potential therapeutic efficacy.
| Animal Model | Tumor Cell Line | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Nude Mice (Xenograft) | MDA-MB-231 | 50 | 58% |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the chloropyrazine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (MDA-MB-231, HeLa, A498) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Model
The in vivo anticancer efficacy of the lead compound was evaluated in a nude mouse xenograft model.
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.
-
Tumor Cell Implantation: MDA-MB-231 human breast cancer cells (5 x 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Treatment Initiation: When the tumors reached a palpable volume (approximately 100 mm³), the mice were randomly assigned to a control group and a treatment group.
-
Drug Administration: The treatment group received the lead chloropyrazine derivative (CP-X) at a dose of 50 mg/kg body weight, administered intraperitoneally daily for 21 days. The control group received the vehicle (e.g., a solution of DMSO and saline).
-
Tumor Volume Measurement: Tumor size was measured every three days using calipers, and the tumor volume was calculated using the formula: (length × width²)/2.
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition was calculated by comparing the average tumor volume of the treated group with that of the control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway targeted by chloropyrazine derivatives and the general experimental workflow for their evaluation.
Caption: Experimental workflow from in vitro screening to in vivo efficacy assessment.
Caption: Postulated inhibition of the MAPK/ERK signaling pathway by chloropyrazine derivatives.
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Pyrido[4,3-b]pyrazine-Based Compounds and Related Heterocycles
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. While the 5-Chloropyrido[4,3-b]pyrazine scaffold is of interest, publicly available data on its specific off-target profile is limited. This guide, therefore, provides a comparative analysis of the off-target effects of closely related and well-studied heterocyclic kinase inhibitors, including pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, and pyrazolopyridines. The principles and methodologies discussed herein are directly applicable to the evaluation of novel this compound-based compounds.
The promiscuous nature of the ATP-binding pocket of kinases often leads to off-target interactions, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough assessment of a compound's kinome-wide selectivity is a critical step in the drug discovery pipeline. This guide offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the rational design and evaluation of novel kinase inhibitors.
Comparative Selectivity Profiles of Heterocyclic Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity of various pyrido-pyrimidine and pyrazolopyridine-based compounds against a panel of on-target and off-target kinases. This data, compiled from published studies, highlights the diverse selectivity profiles that can be achieved with these scaffolds.
Table 1: Selectivity of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Fold Selectivity |
| PD173955 | c-Src | <10 | Lck | <5 | ~1 |
| bFGFr | >1000 | >100 | |||
| PDGFr | >1000 | >100 | |||
| EGFr | >1000 | >100 | |||
| PD166285 | c-Src | <10 | Lck | <5 | ~1 |
| bFGFr | 60 | >6 | |||
| PDGFr | 100 | >10 | |||
| EGFr | >1000 | >100 | |||
| Compound B1 | EGFRL858R/T790M | 13 | EGFRWT | >1000 | >76 |
| Compound 24 | EGFRL858R/T790M | 1.1 | EGFRWT | 110 | 100 |
Data sourced from studies on c-Src and EGFR inhibitors. Note that lower IC50 values indicate higher potency. Fold selectivity is calculated as IC50 (Off-Target) / IC50 (Target).
Table 2: Selectivity of Pyrazolopyridine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) |
| Compound 8 | CDK2/cyclin A2 | 650 | - | - |
| Compound 4 | CDK2/cyclin A2 | 240 | - | - |
| Compound 11 | CDK2/cyclin A2 | 500 | - | - |
| Roscovitine (Reference) | CDK2/cyclin A2 | 390 | - | - |
Data from a study on CDK2 inhibitors. A comprehensive off-target panel was not reported in this specific study, highlighting the variability in published selectivity data.[1]
Experimental Protocols for Assessing Off-Target Effects
Accurate determination of a compound's selectivity profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for three key assays used in the characterization of kinase inhibitor off-target effects.
In Vitro Kinase Panel Screening
This is the foundational assay for determining the selectivity of a kinase inhibitor. It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity.
Objective: To determine the IC50 values of a test compound against a broad range of protein kinases.
Materials:
-
Test compound (e.g., this compound derivative)
-
Purified recombinant kinases (a panel of >100 is recommended)
-
Generic or specific kinase substrates (e.g., poly(Glu, Tyr) 4:1)
-
ATP (radiolabeled [γ-³³P]ATP or for use with ADP-Glo™ like assays)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96- or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose membranes for radiometric assays, or luminescence-based ADP detection reagents)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
Detect the amount of substrate phosphorylation or ADP formation.
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.
Objective: To confirm the binding of a test compound to its target kinase within intact cells.
Materials:
-
Cultured cells expressing the target kinase.
-
Test compound.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Temperature-controlled thermal cycler or water baths.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target protein.
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS with inhibitors.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells to release soluble proteins.
-
Separate the precipitated, denatured proteins from the soluble fraction by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinobeads-Based Chemical Proteomics
This affinity chromatography-based method allows for the unbiased identification of kinase targets and off-targets from a complex cell lysate.
Objective: To identify the spectrum of kinases that bind to a test compound in a competitive manner.
Materials:
-
Kinobeads (sepharose beads with immobilized, broad-spectrum kinase inhibitors).
-
Cell lysate from the cell line of interest.
-
Test compound.
-
Wash buffers.
-
Elution buffer.
-
Mass spectrometer for protein identification and quantification.
Procedure:
-
Incubate the cell lysate with various concentrations of the free test compound.
-
Add the kinobeads to the lysate and incubate to allow kinases not bound by the test compound to bind to the beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted kinases using mass spectrometry.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that the test compound is binding to that kinase.
Visualizing Off-Target Assessment and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: A generalized experimental workflow for assessing the off-target effects of kinase inhibitors.
Caption: A simplified EGFR signaling pathway illustrating the intended on-target and potential off-target inhibition by a kinase inhibitor.
Conclusion
The development of selective kinase inhibitors is a complex but achievable goal. While the specific off-target profile of this compound-based compounds requires dedicated investigation, the methodologies and comparative data presented in this guide for related heterocyclic scaffolds provide a robust framework for such an evaluation. By employing a multi-faceted approach that combines in vitro kinase profiling, cellular target engagement assays, and unbiased chemical proteomics, researchers can gain a comprehensive understanding of their compounds' selectivity and make informed decisions to advance the most promising candidates toward clinical development.
References
Benchmarking 5-Chloropyrido[4,3-b]pyrazine Scaffolds Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory potential of a representative compound from the pyrido[4,3-b]pyrazine chemical class against established, well-characterized kinase inhibitors. Due to the limited publicly available data on 5-Chloropyrido[4,3-b]pyrazine, this guide utilizes data for a closely related and potent pyrido[3,4-b]pyrazin-2(1H)-one derivative (Compound 13, a potent FLT3 inhibitor) as a structural and functional surrogate to facilitate a meaningful comparison.[1] This document aims to serve as a valuable resource for researchers in the field of kinase inhibitor discovery and development.
Quantitative Comparison of Kinase Inhibitory Activity
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of the representative pyrido[4,3-b]pyrazine derivative and three benchmark kinase inhibitors—Staurosporine, Sunitinib, and Dasatinib—against a panel of protein kinases. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of a Representative Pyrido[3,4-b]pyrazine Derivative and Benchmark Inhibitors Against Selected Kinases.
| Kinase Target | Representative Pyrido[3,4-b]pyrazine Derivative (Compound 13) IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Dasatinib IC50 (nM) |
| FLT3 (D835Y) | 29.54[1] | - | 30 | - |
| c-KIT | - | - | - | <30[2] |
| VEGFR2 | - | - | 80[3] | - |
| PDGFRβ | - | - | 2[3] | <30[2] |
| BCR-ABL | - | - | - | <1[4] |
| SRC | - | 6[5] | - | 0.5[2] |
| PKC | - | 0.7[6][7] | - | - |
| PKA | - | 7[5][6] | - | - |
| PKG | - | 8.5[6] | - | - |
| CaM Kinase II | - | 20[5] | - | - |
Signaling Pathway Context
To provide a biological context for the targeted kinases, the following diagrams illustrate their roles in key signaling pathways implicated in cancer and other diseases.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific kinases, inhibitors, or cell lines.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in an appropriate buffer (e.g., 1% DMSO). Prepare solutions of the target kinase, substrate, and ATP in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding the substrate and ATP solution. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Kinase Activity Assay (Western Blotting)
This assay measures the phosphorylation status of a kinase's downstream substrate within a cellular context, providing an indication of the kinase's activity.
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well dish and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of substrate phosphorylation in treated versus untreated cells. Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Conclusion
This guide provides a foundational comparison of a representative pyrido[4,3-b]pyrazine-based kinase inhibitor with established benchmarks. The data presented herein, along with the detailed protocols, offer a valuable starting point for researchers interested in exploring the therapeutic potential of this chemical scaffold. Further investigation into the kinase selectivity profile and cellular activity of this compound and its analogs is warranted to fully elucidate their promise as novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. biotium.com [biotium.com]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
Navigating Kinase Cross-Reactivity: A Comparative Guide to 5-Chloropyrido[4,3-b]pyrazine Derivatives and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 5-Chloropyrido[4,3-b]pyrazine scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. However, a critical aspect of their preclinical evaluation is the comprehensive profiling of their cross-reactivity against the human kinome to anticipate potential off-target effects and therapeutic windows. While specific cross-reactivity data for this compound derivatives is not extensively available in the public domain, this guide provides a comparative analysis of structurally related pyrazine-containing kinase inhibitors against other established kinase inhibitors, supported by detailed experimental methodologies.
Cross-Reactivity Profiling Data: A Comparative Landscape
To illustrate the typical cross-reactivity profiles of pyrazine-based inhibitors, we present data from comprehensive kinase screening panels for two prominent pyrazine-containing drugs, Gilteritinib and Acalabrutinib. These are compared with Dasatinib and Erlotinib, which represent alternative, non-pyrazine kinase inhibitor scaffolds. The data, primarily sourced from KINOMEscan™ assays, measures the binding affinity of a compound against a large panel of human kinases. Results are presented as the percentage of control, where a lower percentage signifies stronger binding.
Pyrazine-Derived Kinase Inhibitors
Gilteritinib (Pyrazine-2-carboxamide derivative)
Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1] While highly potent against its primary targets, kinome profiling reveals interactions with other kinases.[1]
| Kinase Target | Percentage of Control (@ 100 nM) | Primary Cellular Process |
| FLT3 | < 1% | Hematopoiesis, cell proliferation |
| AXL | < 1% | Cell survival, proliferation, migration |
| ALK | < 10% | Neuronal development, cell growth |
| LTK | < 10% | Cell growth and differentiation |
| TRKA | < 20% | Neuronal survival and differentiation |
| ROS1 | < 20% | Cell growth and differentiation |
Acalabrutinib (Pyrazine-based covalent inhibitor)
Acalabrutinib is a second-generation, highly selective inhibitor of Bruton's tyrosine kinase (BTK). It is used in the treatment of various B-cell malignancies. Its selectivity profile is a key differentiator from the first-generation BTK inhibitor, ibrutinib.
| Kinase Target | Percentage of Control (@ 1 µM) | Primary Cellular Process |
| BTK | < 1% | B-cell receptor signaling |
| TEC | < 10% | T-cell and B-cell signaling |
| BMX | < 20% | Signal transduction |
| TXK | < 20% | T-cell signaling |
| ITK | > 50% | T-cell signaling |
| EGFR | > 50% | Cell proliferation and survival |
Alternative Kinase Inhibitors (Non-Pyrazine Core)
Dasatinib (Aminopyrimidine derivative)
Dasatinib is a multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases.[1] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its broad activity profile is evident from comprehensive kinome screening.[1]
| Kinase Target | Kd (nM) | Primary Cellular Process |
| ABL1 | < 1 | Cell cycle regulation, proliferation |
| SRC | < 1 | Cell adhesion, motility, proliferation |
| LCK | 1.1 | T-cell signaling |
| YES1 | 1.2 | Signal transduction |
| FYN | 1.3 | Signal transduction |
| KIT | 5 | Hematopoiesis, cell survival |
| PDGFRα/β | 8/16 | Cell proliferation, migration |
Erlotinib (Quinazoline derivative)
Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used to treat non-small cell lung cancer and pancreatic cancer.
| Kinase Target | IC50 (nM) | Primary Cellular Process |
| EGFR | 2 | Cell proliferation, survival, metastasis |
| HER2 | 340 | Cell proliferation and differentiation |
| HER4 | 1000 | Cell proliferation and differentiation |
| SRC | > 10000 | Cell adhesion, motility, proliferation |
| ABL | > 10000 | Cell cycle regulation, proliferation |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are protocols for commonly employed kinase profiling assays.
KINOMEscan™ Assay (Competition Binding Assay)
This method quantitatively measures the binding of a test compound to a panel of kinases.
-
Immobilization: A proprietary kinase-tagged phage is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase-tagged phage bound to the solid support is measured using quantitative PCR of the phage DNA.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in a DMSO control reaction. A lower percentage of control indicates a stronger interaction between the test compound and the kinase.[1]
ADP-Glo™ Kinase Assay (Biochemical Activity Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated in a multiwell plate.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[2][3]
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP.[2][3]
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is proportional to the initial kinase activity.[2][3]
-
Data Analysis: IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET Binding Assay)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.
-
Assay Components: A europium (Eu)-labeled anti-tag antibody, a GST- or His-tagged kinase, and an Alexa Fluor™ 647-labeled kinase tracer are used.[4][5][6]
-
Binding and FRET: In the absence of an inhibitor, the binding of the tracer and the antibody to the kinase brings the Eu-donor and the Alexa Fluor™ 647-acceptor into close proximity, resulting in a high FRET signal.[4][5][6]
-
Competitive Displacement: A test compound that binds to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.[4][5][6]
-
Data Analysis: The affinity of the test compound (IC50) is determined by measuring the decrease in the FRET ratio at various compound concentrations.
NanoBRET™ Target Engagement Assay (Cell-Based Assay)
This assay measures compound binding to a target kinase within intact cells.
-
Cellular System: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[7][8][9]
-
Tracer Application: A cell-permeable fluorescent tracer that binds to the target kinase is added to the cells.[7][8][9]
-
BRET Signal: Binding of the fluorescent tracer to the NanoLuc®-kinase fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).[7][8][9]
-
Competitive Binding: A test compound that enters the cell and binds to the target kinase will displace the tracer, causing a decrease in the BRET signal.[7][8][9]
-
Data Analysis: The intracellular affinity of the compound is determined by measuring the dose-dependent decrease in the BRET signal.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using the DOT language for Graphviz illustrate key signaling pathways and a generalized experimental workflow for cross-reactivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 8. eubopen.org [eubopen.org]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Assessing the Novelty of 5-Chloropyrido[4,3-b]pyrazine Scaffolds in Patent Literature: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging 5-Chloropyrido[4,3-b]pyrazine scaffold against existing alternatives in the patent landscape. The analysis is supported by available data on biological activity and detailed experimental methodologies.
The quest for novel chemical scaffolds is a cornerstone of modern drug discovery. The pyrido[4,3-b]pyrazine core has recently garnered attention in the patent literature as a promising scaffold for targeting a range of therapeutic areas, most notably cancer and neurodegenerative disorders. This guide assesses the novelty of the 5-chloro substituted derivative, this compound, by comparing its potential with that of other patented pyridopyrazine analogs.
Comparative Analysis of Patented Pyridopyrazine Scaffolds
While direct patent filings for this compound are not prominently found, the broader pyrido[4,3-b]pyrazine scaffold has been the subject of several patents, primarily focused on its utility as a kinase inhibitor in oncology and as a neurogenic agent. To assess the potential novelty and utility of the 5-chloro substitution, a comparison with related patented compounds is essential.
| Scaffold | Target/Application | Key Data (IC50/EC50) | Assignee/Patent Reference |
| Pyrido[3,4-b]pyrazine Derivative | RET Kinase Inhibitor (Pancreatic Cancer) | IC50: 25 nM (MiaPaCa-2 cell line) | Purdue Research Foundation |
| Pyrido[4,3-b]pyrazine-2-carboxamide | Neurogenic Agent (Neurodegenerative Disorders) | Data not quantified in publicly available documents. | F. Hoffmann-La Roche AG (WO2015071178A1) |
| Imidazo[1,2-a]pyrazine Derivatives | CDK9 Inhibitors (Cancer) | IC50: 5.12 µM and 7.88 µM | University of Ulsan |
| Triazolo[4,5-b]pyrazines | c-MET Inhibitors (Cancer) | Claimed to be <10 nM | BETA Pharma |
The data indicates that the pyrido[3,4-b]pyrazine scaffold, an isomer of the scaffold of interest, has yielded potent kinase inhibitors. The 25 nM IC50 value against a pancreatic cancer cell line demonstrates the potential of this chemical class. The lack of specific publicly available quantitative data for the neurogenic pyrido[4,3-b]pyrazine-2-carboxamides makes a direct potency comparison challenging. However, the patent filing itself signifies interest in this scaffold for neurological applications. The novelty of the this compound scaffold, therefore, lies in the specific substitution pattern and its potential to modulate activity and selectivity against new or existing biological targets.
Experimental Protocols
To provide a comprehensive understanding, the following are detailed methodologies for key experiments relevant to the assessment of pyridopyrazine scaffolds.
Synthesis of Chloro-Substituted Pyridopyrazines
A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of chloropyrazines from aminopyrazines.
Proposed Synthesis of this compound:
A potential synthetic pathway could involve the Sandmeyer-type reaction on an amino-substituted precursor.
-
Starting Material: 5-Aminopyrido[4,3-b]pyrazine.
-
Diazotization: The amino group is treated with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form a diazonium salt.
-
Chlorination: The diazonium salt is then reacted with a copper(I) chloride solution to introduce the chlorine atom onto the pyridine ring, yielding this compound.
This method is a standard and reliable way to introduce a chloro substituent onto a heterocyclic amine.
In Vitro Kinase Inhibition Assay
The following is a representative protocol for evaluating the inhibitory activity of a compound against a specific kinase, such as RET kinase.
-
Reagents: Recombinant human RET kinase, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and the test compound.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl2, DTT, and BSA.
-
Procedure:
-
The test compound is serially diluted in DMSO and then added to the wells of a 96-well plate.
-
Recombinant RET kinase is added to each well.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
The plate is incubated at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an ELISA-based method with a phospho-specific antibody.
-
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
To assess the anti-proliferative effects of the compounds on cancer cells, a standard MTT or CellTiter-Glo® assay can be employed.
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MiaPaCa-2 for pancreatic cancer).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow the formation of formazan crystals. The crystals are then dissolved in a suitable solvent, and the absorbance is measured.
-
For the CellTiter-Glo® assay, a reagent that measures ATP levels is added to the wells, and the luminescence is measured.
-
-
Data Analysis: The GI50 (for growth inhibition) or IC50 (for viability) values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of the VEGFR-2 signaling pathway, a common target for kinase inhibitors.
Caption: A typical experimental workflow for the screening and development of kinase inhibitors.
Conclusion
The this compound scaffold represents a potentially novel area of chemical space within the broader class of pyridopyrazine-based therapeutic agents. While direct patenting activity for this specific derivative is not yet prominent, the established biological activity of isomeric and related scaffolds in oncology and neurodegenerative diseases suggests a fertile ground for new discoveries. The introduction of a chloro substituent at the 5-position could significantly impact the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to improved potency, selectivity, or metabolic stability. Further research and patent filings in this area are anticipated as the exploration of this versatile scaffold continues.
A Comparative Biological Evaluation: 5-Chloropyrido[4,3-b]pyrazine vs. its Bromo-Analog
A detailed analysis of the existing literature reveals a notable absence of direct head-to-head comparative studies on the biological activities of 5-Chloropyrido[4,3-b]pyrazine and its corresponding 5-bromo-analog. However, by examining research on structurally related halogenated nitrogen-containing heterocyclic compounds, we can infer potential differences in their biological profiles. This guide synthesizes available data to provide a comparative overview for researchers, scientists, and drug development professionals.
The substitution of a chlorine atom with a bromine atom at the 5-position of the pyrido[4,3-b]pyrazine scaffold can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These alterations, in turn, are expected to impact the molecule's interaction with biological targets, leading to variations in efficacy and potency in anticancer and antimicrobial assays.
Comparative Analysis of Biological Activity
While specific data for this compound and its bromo-analog is not available, studies on similar heterocyclic cores, such as pyrimidines and other pyridazines, demonstrate that halogen substitution plays a critical role in determining biological activity. For instance, research on 5-bromo-pyrimidine derivatives has highlighted their potential as anticancer and antimicrobial agents. The nature of the halogen can affect the compound's ability to act as a kinase inhibitor or to interfere with microbial growth pathways.
Generally, bromo-substituted compounds are more lipophilic than their chloro-analogs, which can enhance cell membrane permeability and target engagement. However, the larger size of the bromine atom might also introduce steric clashes within a target's binding site, potentially reducing activity compared to the smaller chlorine atom. The electronic properties of chlorine and bromine also differ, which can influence the reactivity and binding interactions of the parent molecule.
Below is a table summarizing the biological activities of various chloro- and bromo-substituted nitrogen-containing heterocyclic compounds, which may provide insights into the potential activities of the compounds of interest.
| Compound Class | Substitution | Biological Activity | Key Findings |
| Pyrimidine Derivatives | 5-Bromo | Anticancer | Certain 5-bromo-pyrimidine derivatives have shown potent activity against various cancer cell lines, acting as tyrosine kinase inhibitors.[1][2] |
| Pyrazoline Derivatives | Chloro, Bromo, Fluoro | MAO-B Inhibition | Halogenated pyrazolines exhibited good selective MAO-B inhibitory activity, with the fluorine-containing analog showing the highest potency in one study.[3] |
| General Nitrogen Heterocycles | Chloro, Bromo | Antimicrobial | Halogen substitutions on nitrogen-containing heterocyclic rings have been shown to have a profound effect on antibacterial activity.[4] |
| Thiazolidinone Derivatives | Chloro | Anticancer | Ciminalum–thiazolidinone hybrids containing a chloro-substituent have demonstrated significant cytotoxic effects on tumor cells.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the biological evaluation of such heterocyclic compounds.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., 5-bromo-pyrimidine derivatives) and a positive control (e.g., Dasatinib) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]
Bcr/Abl Tyrosine Kinase Inhibitory Activity (ADP-Glo™ Kinase Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction: The Bcr/Abl kinase, a substrate, and ATP are incubated with the test compounds or a positive control (e.g., Dasatinib) in a reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and to introduce luciferase and luciferin to detect the newly synthesized ATP.
-
Luminescence Measurement: The luminescence, which is proportional to the ADP concentration and thus the kinase activity, is measured using a luminometer.
-
Data Analysis: The inhibitory activity of the compounds is determined by comparing the luminescence signals of the treated samples to the control samples.[1][2]
Visualizing Biological Evaluation Workflow
The following diagram illustrates a typical workflow for the biological evaluation of novel chemical compounds.
Caption: Workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
While a definitive comparison between this compound and its bromo-analog is currently hampered by a lack of direct experimental data, the broader literature on halogenated heterocycles provides a valuable framework for predicting their potential biological activities. It is anticipated that both compounds would exhibit interesting biological profiles, with the nature of the halogen substituent likely playing a key role in modulating their potency and selectivity as potential anticancer or antimicrobial agents. Further research involving the direct synthesis and parallel biological evaluation of these specific compounds is warranted to elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes to substituted pyridopyrazines
For Researchers, Scientists, and Drug Development Professionals
The pyridopyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The diverse substitution patterns possible on this ring system allow for fine-tuning of physicochemical and pharmacological properties, making the development of efficient and versatile synthetic routes a key focus in medicinal chemistry. This guide provides a comparative analysis of three prominent synthetic strategies for accessing substituted pyridopyrazines: classical cyclocondensation, modern manganese-catalyzed dehydrogenative coupling, and a one-pot coupling/cyclization approach.
Comparative Performance of Synthetic Routes
The selection of a synthetic strategy for substituted pyridopyrazines is dictated by factors such as desired substitution pattern, availability of starting materials, scalability, and reaction conditions. The following table summarizes quantitative data for the three highlighted methodologies, offering a clear comparison of their performance.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Limitations |
| Cyclocondensation | 2,3-Diaminopyridine, Benzil | p-TSA (20 mol%) | Ethanol | Reflux | 8 | ~89%[1] | High yielding, straightforward, readily available starting materials. | Limited to α-dicarbonyl compounds, can lack regioselectivity with unsymmetrical diamines. |
| Mn-Catalyzed Dehydrogenative Coupling | 2-Aminoethanol derivatives | Acridine-based Mn-pincer complex (2 mol%) | Toluene | 150 | 24 | 70-95%[2] | Atom-economical, sustainable (H₂ and H₂O as byproducts), forms symmetrical pyrazines. | Requires synthesis of a specific catalyst, high temperatures, limited to symmetrical pyrazines from self-coupling. |
| One-Pot Coupling/Cyclization | 6-Hydroxypicolinic acids, β-Amino alcohols | HATU, DIPEA | DMF | RT | 12 | 50-91%[3][4][5] | One-pot procedure, mild conditions, good functional group tolerance. | Specific to pyrido[1,2-a]pyrazine-1,6-diones, HATU is a relatively expensive reagent. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below to enable reproducibility and adaptation.
Cyclocondensation of 2,3-Diaminopyridine with Benzil
This protocol describes a multicomponent reaction for the synthesis of 2,3-diphenylpyrido[2,3-b]pyrazine.[1][6]
Materials:
-
2,3-Diaminopyridine
-
Benzil
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (1.0 mmol), benzil (1.0 mmol), and p-TSA (0.2 mmol).
-
Add ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product typically precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure 2,3-diphenylpyrido[2,3-b]pyrazine.
Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols
This protocol details the synthesis of symmetrically 2,5-disubstituted pyrazines from β-amino alcohols.[2][7]
Materials:
-
Substituted 2-aminoethanol
-
Acridine-based manganese pincer complex
-
Potassium hydride (KH)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add the acridine-based manganese pincer complex (0.02 mmol, 2 mol%) and KH (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.
-
Add the substituted 2-aminoethanol (1.0 mmol) and anhydrous toluene (2 mL).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at 150 °C for 24 hours.
-
After cooling to room temperature, quench the reaction by the dropwise addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
One-Pot Synthesis of Pyrido[1,2-a]pyrazine-1,6-diones
This method describes the synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones from 6-hydroxypicolinic acids and β-amino alcohols.[3][4][5]
Materials:
-
6-Hydroxypicolinic acid
-
β-Amino alcohol
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a vial, add the 6-hydroxypicolinic acid (1.0 mmol), the β-amino alcohol (1.2 mmol), HATU (1.2 mmol), and DMF (5 mL).
-
Add DIPEA (3.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired pyridopyrazine-1,6-dione.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Cyclocondensation pathway to substituted pyridopyrazines.
Caption: Mn-catalyzed dehydrogenative coupling for pyrazine synthesis.
Caption: One-pot synthesis of pyridopyrazine-1,6-diones.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Table 1 from Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Chloropyrido[4,3-b]pyrazine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 5-Chloropyrido[4,3-b]pyrazine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
In Case of Spills:
Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste.[2][3] Do not allow the chemical to enter drains or waterways.[2]
Hazard Profile and Quantitative Data Summary
The following table summarizes the known hazards of 5-Chloropyrido[3,4-b]pyrazine, which should be considered analogous for this compound for safety and disposal purposes.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed (H302), Harmful if inhaled (H332). | Avoid direct contact and inhalation. Use appropriate PPE.[2] |
| Skin Irritation | Causes skin irritation (H315). | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation (H319). | Wear eye protection. |
| Respiratory Irritation | May cause respiratory irritation (H335). | Work in a well-ventilated area or under a fume hood. |
| GHS Pictogram | GHS07 (Harmful). | |
| Signal Word | Warning. |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste.[4] Due to its chemical structure, it falls into the category of halogenated organic compounds.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]
1. Waste Identification and Collection:
-
Treat all unwanted this compound, including contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), as hazardous waste.
2. Waste Segregation and Containerization:
-
Segregation: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[3]
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[2] The container should be in good condition and free of contamination on the outside.
3. Labeling of Hazardous Waste:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[3] The label must include:
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4]
-
This area should be under the control of laboratory personnel and located at or near the point of generation.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[3]
5. Scheduling Waste Pickup:
-
Once the container is full or the project is complete, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste vendor.[2][3]
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2]
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After proper decontamination, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[2]
Experimental Workflow for Disposal
References
Navigating the Safe Handling of 5-Chloropyrido[4,3-b]pyrazine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 5-Chloropyrido[4,3-b]pyrazine (CAS No. 214045-82-6), a heterocyclic compound that requires careful management in a laboratory setting. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Profile: this compound is classified as a hazardous substance. According to safety data, it is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher) for handling powders or creating aerosols. | Prevents inhalation of the compound, which is harmful and can cause respiratory irritation. |
| Body Protection | A lab coat, worn fully buttoned. For larger quantities or increased risk of splashing, a chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Prevents exposure from spills and dropped objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for minimizing exposure and preventing contamination.
-
Preparation and Engineering Controls:
-
All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control airborne particles.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated handling area.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles and a face shield.
-
If required, don the appropriate respiratory protection.
-
Finally, put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Compound:
-
Handle this compound as a solid to minimize the generation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid scooping directly from the container with weighing paper.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan:
-
All waste containing this compound must be considered hazardous waste.
-
Dispose of contaminated materials, including empty containers, gloves, and absorbent materials, in a designated and properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in regular trash.
Visual Workflow and Emergency Response Diagrams
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the emergency response plan.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for incidents involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
